3-(2-Pyridyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3-pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNGHSAYQXRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395351 | |
| Record name | 3-(2-Pyridyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-53-3 | |
| Record name | 3-(2-Pyridyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)benzaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(2-Pyridyl)benzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of 3-(2-Pyridyl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in contemporary chemical research and development. This document elucidates its chemical properties, structure, synthesis, and key applications, with a focus on its utility as a versatile building block in medicinal chemistry and materials science. It is intended for an audience of researchers, scientists, and professionals engaged in drug discovery and the development of novel materials.
Core Chemical Identity and Structural Elucidation
This compound is an organic compound featuring a benzaldehyde core substituted at the 3-position with a pyridine ring.[1][2] This structural arrangement confers a unique combination of reactivity and electronic properties, making it a valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for a wide range of chemical transformations, while the pyridine moiety introduces basicity and the ability to coordinate with metal ions.[2][3]
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(pyridin-2-yl)benzaldehyde[1] |
| CAS Number | 85553-53-3[1][2][3][4] |
| Molecular Formula | C₁₂H₉NO[1][2][3] |
| Molecular Weight | 183.21 g/mol [1][2][3] |
| Appearance | Brown viscous liquid or solid[2][3] |
| Melting Point | 50-52 °C (for the para isomer)[5][6] |
| Boiling Point | 340.4±25.0 °C (Predicted)[6] |
| Solubility | Soluble in Chloroform[6] |
| InChI Key | SAPNGHSAYQXRPG-UHFFFAOYSA-N[1][7] |
Synthesis and Spectroscopic Analysis
The synthesis of this compound is commonly achieved through cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds. Spectroscopic methods are then employed to confirm the structure and purity of the synthesized compound.
Synthetic Methodology
A prevalent method for the synthesis of pyridyl-substituted benzaldehydes involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an organoboron compound with a halide is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.
Synthetic Workflow Diagram:
Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.
Detailed Experimental Protocol:
-
Reaction Setup: A mixture of 3-bromobenzaldehyde, 2-pyridylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system, such as a mixture of toluene and water.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature and stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (typically a singlet around 9-10 ppm) and aromatic protons on both the benzaldehyde and pyridine rings. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and signals for the aromatic carbons. |
| FT-IR | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and bands for aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ).[1][2][3] |
Chemical Reactivity and Applications
The unique structure of this compound, with its reactive aldehyde group and coordinating pyridine ring, makes it a valuable precursor in various fields.[2][3]
Key Chemical Transformations
The aldehyde functionality can undergo a variety of reactions, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding alcohol.
-
Reductive amination to form substituted amines.
-
Wittig reaction to form alkenes.
-
Condensation reactions to form imines and other derivatives.[2]
The pyridine nitrogen can act as a Lewis base, coordinate to metal centers, or be alkylated to form pyridinium salts.
Applications in Medicinal Chemistry
The pyridine scaffold is a well-established pharmacophore in drug discovery.[8] Compounds containing the pyridyl-phenyl moiety are explored for various therapeutic applications.[2][3] this compound serves as a key intermediate in the synthesis of complex molecules with potential biological activity.[2][3][9]
Applications in Materials Science
The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives useful as ligands in coordination chemistry.[2][3] This has led to their use in the development of:
-
Metal-Organic Frameworks (MOFs): As building blocks for porous materials with applications in gas storage and catalysis.[10]
-
Fluorescent Materials and Sensors: Its derivatives can be used in the creation of materials with specific optical properties.[2][3]
-
Catalysis: As ligands for metal complexes that can catalyze various organic reactions.[2][3]
Safety and Handling
This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[11][12]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[11][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][14] Wash hands and any exposed skin thoroughly after handling.[11][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][15] Keep away from heat and sources of ignition.[13][14]
-
Incompatible Materials: Strong oxidizing agents.[11]
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its unique combination of a reactive aldehyde group and a coordinating pyridine ring provides a platform for the development of a wide range of complex molecules. Its applications in medicinal chemistry and materials science continue to expand, making it a compound of significant interest to the scientific community. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 85553-53-3 [chemicalbook.com]
- 5. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]
- 6. 4-(2-Pyridinyl)benzaldehyde | 127406-56-8 [chemicalbook.com]
- 7. PubChemLite - 3-(pyridin-2-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hurawalhi.com [hurawalhi.com]
- 10. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. afgsci.com [afgsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 85553-53-3|3-(Pyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(2-Pyridinyl)benzaldehyde
Abstract
Introduction: The Significance of 3-(2-Pyridinyl)benzaldehyde
3-(2-Pyridinyl)benzaldehyde, with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol , is an aromatic aldehyde featuring a pyridine ring linked to a benzaldehyde moiety at the meta position.[3] This unique arrangement of a π-deficient pyridine ring and an electron-withdrawing aldehyde group on a benzene ring results in a molecule with distinct electronic properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials.[1] Accurate spectroscopic characterization is the cornerstone of ensuring the purity, identity, and structural integrity of this compound in any research and development endeavor.
Molecular Structure:
Caption: Molecular structure of 3-(2-pyridinyl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher δ).
Predicted ¹H NMR Spectrum:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group. |
| Pyridine-H (α to N) | 8.6 - 8.8 | Doublet of doublets (dd) | 1H | Protons adjacent to the electronegative nitrogen atom in the pyridine ring are significantly deshielded. |
| Aromatic-H (ortho to CHO) | 8.0 - 8.2 | Multiplet (m) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group. |
| Aromatic-H (para to CHO) | 7.8 - 8.0 | Multiplet (m) | 1H | The para proton is influenced by both the aldehyde and the pyridinyl substituent. |
| Pyridine-H (γ to N) | 7.7 - 7.9 | Triplet of triplets (tt) | 1H | This proton is further from the nitrogen and experiences less deshielding compared to the α and β protons. |
| Aromatic-H (meta to CHO) | 7.5 - 7.7 | Multiplet (m) | 1H | These protons are less affected by the aldehyde group compared to the ortho and para protons. |
| Pyridine-H (β to N) | 7.2 - 7.4 | Multiplet (m) | 2H | These protons are in the middle of the pyridine ring's electronic environment. |
Experimental Protocol for ¹H NMR Data Acquisition:
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Predicted ¹³C NMR Spectrum:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Carbonyl-C | 190 - 195 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |
| Pyridine-C (α to N) | 150 - 155 | Carbons adjacent to the nitrogen in the pyridine ring are significantly deshielded. |
| Aromatic-C (ipso to CHO) | 135 - 140 | The carbon atom to which the aldehyde group is attached is deshielded. |
| Aromatic-C (ipso to Pyridinyl) | 135 - 140 | The carbon atom to which the pyridinyl group is attached is also deshielded. |
| Aromatic-C (ortho to CHO) | 130 - 135 | These carbons are deshielded by the aldehyde group. |
| Pyridine-C (γ to N) | 130 - 135 | This carbon is further from the nitrogen and experiences less deshielding. |
| Aromatic-C (para to CHO) | 128 - 132 | The para carbon is influenced by both substituents. |
| Aromatic-C (meta to CHO) | 125 - 130 | These carbons are less affected by the aldehyde group. |
| Pyridine-C (β to N) | 120 - 125 | These carbons are in the middle of the pyridine ring's electronic environment. |
Experimental Protocol for ¹³C NMR Data Acquisition: The sample preparation is the same as for ¹H NMR. The data acquisition would involve a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Predicted IR Spectrum:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |
| ~3050 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene and pyridine rings. |
| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak | A key diagnostic feature for aldehydes. |
| ~1700 | C=O stretch (carbonyl) | Strong | The strong absorption is due to the large change in dipole moment during the vibration of the polar C=O bond. |
| ~1600, ~1580, ~1470 | Aromatic C=C and C=N ring stretching | Medium-Strong | Characteristic of the benzene and pyridine rings. |
| ~1200 | C-C and C-N stretching | Medium | Vibrations within the carbon and nitrogen skeleton. |
| Below 900 | C-H out-of-plane bending | Medium-Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings. |
Experimental Protocol for FTIR Data Acquisition (ATR):
Caption: Workflow for FTIR-ATR data acquisition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Conjugated systems, like the one in 3-(2-pyridinyl)benzaldehyde, typically exhibit strong absorptions in the UV region.
Predicted UV-Vis Spectrum: The spectrum is expected to show absorptions arising from π→π* and n→π* transitions.
-
π→π transitions:* These are typically strong absorptions and are expected in the range of 240-280 nm, arising from the conjugated system of the pyridine and benzene rings.
-
n→π transitions:* These are weaker absorptions and are expected at longer wavelengths, around 300-340 nm, associated with the non-bonding electrons of the carbonyl oxygen.
Experimental Protocol for UV-Vis Data Acquisition:
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.
-
Sample Preparation: Prepare a dilute solution of 3-(2-pyridinyl)benzaldehyde in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the spectrum of the sample solution over a range of approximately 200-400 nm.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.
-
[M-1]⁺ Peak: A significant peak at m/z = 182, resulting from the loss of the aldehydic hydrogen radical, a characteristic fragmentation of benzaldehydes.
-
[M-29]⁺ Peak: A peak at m/z = 154, corresponding to the loss of the formyl radical (CHO).
-
Pyridine and Benzene Ring Fragments: Peaks corresponding to the pyridine ring (m/z = 78) and the phenyl cation (m/z = 77) are also expected.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS):
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(2-pyridinyl)benzaldehyde. The detailed protocols and expected spectral data for ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While based on sound spectroscopic principles and data from analogous structures, experimental verification of this data is highly encouraged for definitive structural confirmation. This guide is intended to empower scientists with the foundational knowledge to confidently acquire, interpret, and validate the spectroscopic data of this important chemical entity.
References
An In-Depth Technical Guide to 3-(Pyridin-2-yl)benzaldehyde (CAS Number: 85553-53-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Pyridin-2-yl)benzaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.
Chemical Identity and Physical Properties
3-(Pyridin-2-yl)benzaldehyde is an aromatic aldehyde featuring a pyridine ring substituted at the meta-position of the benzaldehyde moiety. This unique arrangement of a π-deficient pyridine ring and an electron-withdrawing aldehyde group on a central benzene ring imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 85553-53-3 | - |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Brown viscous liquid or solid | - |
| Purity | ≥ 95-97% (typically by HPLC) | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | - |
Synonyms:
-
3-(2-Pyridyl)benzaldehyde
-
3-pyridin-2-yl benzaldehyde
-
Benzaldehyde, 3-(2-pyridinyl)-
Synthesis and Reactivity
The synthesis of 3-(Pyridin-2-yl)benzaldehyde is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a robust and efficient route to connect the pyridine and benzaldehyde fragments.
Representative Synthesis: Suzuki-Miyaura Coupling
A general and reliable method for the synthesis of 3-(Pyridin-2-yl)benzaldehyde involves the reaction of 3-formylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base.
Figure 1: Generalized workflow for the Suzuki-Miyaura coupling synthesis of 3-(Pyridin-2-yl)benzaldehyde.
Experimental Protocol (Illustrative):
-
To a degassed solution of 3-formylphenylboronic acid (1.0 eq) and 2-bromopyridine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
An aqueous solution of a base, typically sodium carbonate (2.0 eq), is then added to the reaction mixture.
-
The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-(Pyridin-2-yl)benzaldehyde.
The reactivity of 3-(Pyridin-2-yl)benzaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. These include:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the benzyl alcohol.
-
Reductive amination to form various substituted amines.
-
Wittig reaction and related olefination reactions to generate alkenes.[2][3][4][5][6]
-
Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.[1]
The pyridine nitrogen also provides a site for protonation or coordination to metal centers, which can influence the reactivity of the molecule.
Spectroscopic Characterization
While a specific, published spectrum for 3-(Pyridin-2-yl)benzaldehyde was not found in the search results, the expected spectral characteristics can be inferred from the analysis of its structural components.
¹H NMR:
-
Aldehyde proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic protons: A complex multiplet pattern in the range of δ 7.0-9.0 ppm, corresponding to the protons on both the benzaldehyde and pyridine rings.
¹³C NMR:
-
Carbonyl carbon: A characteristic signal in the highly deshielded region of δ 190-200 ppm.[7]
-
Aromatic carbons: Multiple signals in the aromatic region (δ 120-160 ppm).
FT-IR:
-
C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
Aromatic C=C and C=N stretches: Several bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of the formyl radical (-CHO, M-29) and the loss of carbon monoxide (-CO, M-28).
Applications in Research and Drug Development
3-(Pyridin-2-yl)benzaldehyde is a valuable building block in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide range of biologically active compounds.[8][9] The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the benzaldehyde group provides a versatile handle for further chemical modifications.
Derivatives of pyridinyl benzaldehydes have been investigated for a variety of therapeutic applications, including:
-
Antibacterial agents: The pyridine ring is a key component of many antibacterial drugs, and derivatives of 3-(Pyridin-2-yl)benzaldehyde could be explored for their potential to inhibit bacterial growth.[9]
-
Anticancer agents: The ability to synthesize a diverse library of compounds from this starting material makes it attractive for screening against various cancer cell lines.
-
Kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and 3-(Pyridin-2-yl)benzaldehyde can be used to synthesize novel compounds targeting these enzymes.
Figure 2: A conceptual workflow illustrating the use of 3-(Pyridin-2-yl)benzaldehyde in a drug discovery program.
Beyond pharmaceuticals, this compound also finds use in materials science as a precursor for the synthesis of fluorescent materials and ligands for coordination chemistry.[1]
Safety and Toxicology
3-(Pyridin-2-yl)benzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Detailed toxicological and environmental fate studies specific to 3-(Pyridin-2-yl)benzaldehyde are limited. However, the toxicology of its parent compounds, pyridine and benzaldehyde, suggests that it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. The environmental impact of pyridine derivatives can vary, and care should be taken to avoid release into the environment.
Conclusion
3-(Pyridin-2-yl)benzaldehyde (CAS No. 85553-53-3) is a key synthetic intermediate with a unique combination of reactive functional groups. Its utility in the construction of complex molecular architectures makes it a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science. While further characterization of its specific physical and toxicological properties is warranted, its established role as a versatile building block ensures its continued importance in the advancement of these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1809342-86-6 | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar [semanticscholar.org]
- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Characterization of 3-Pyridin-2-yl-benzaldehyde
Abstract
3-Pyridin-2-yl-benzaldehyde is a biaryl compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex molecular architectures. Its structure, which incorporates both a reactive aldehyde functionality and a metal-coordinating pyridine ring, makes it a valuable building block for novel ligands, pharmaceutical agents, and functional materials. This guide provides a comprehensive, in-depth overview of a field-proven method for the synthesis, purification, and detailed characterization of 3-pyridin-2-yl-benzaldehyde, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for professionals in the field.
Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling
The creation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. For the construction of 3-pyridin-2-yl-benzaldehyde, several palladium-catalyzed cross-coupling reactions are viable, most notably the Suzuki-Miyaura and Stille couplings.[1]
-
Stille Coupling: This reaction utilizes an organotin reagent and an organic halide.[2][3] While powerful due to the stability and functional group tolerance of the organostannanes, the primary drawback is the high toxicity of the tin reagents and byproducts, which pose significant handling and waste disposal challenges.[3]
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[4] It has become one of the most widely used C-C bond-forming reactions due to its numerous advantages:[4][5]
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity and are environmentally benign.
-
Commercial Availability: A vast array of boronic acids and catalysts are commercially available.
-
Mild Reaction Conditions: The reaction often proceeds under mild conditions with high functional group tolerance.[5]
-
High Yields: The Suzuki coupling is known for providing excellent yields for a wide range of substrates, including heteroaryl compounds.[4][6]
-
Given the superior safety profile and operational simplicity, the Suzuki-Miyaura coupling is the preferred method for the synthesis of 3-pyridin-2-yl-benzaldehyde. This guide will focus exclusively on this approach.
Synthetic Workflow and Mechanism
The overall process involves the coupling of two key building blocks, followed by purification and characterization to validate the final product.
Caption: High-level workflow for the synthesis of 3-pyridin-2-yl-benzaldehyde.
The Suzuki-Miyaura Catalytic Cycle
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-bromopyridine), forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from the nucleophilic boronic acid (3-formylphenyl) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis and Purification
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Reagents and Equipment
-
Reactants: 2-Bromopyridine, 3-Formylphenylboronic Acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent System: 1,4-Dioxane and Water
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), separatory funnel, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Synthesis Procedure
-
Flask Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently purged with an inert gas (Argon). This ensures anhydrous conditions, which are critical for catalyst stability.
-
Reagent Addition: To the flask, add 3-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 50 mL total). The solution is sparged with Argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reactant Addition: Add 2-bromopyridine (1.0 equivalent) to the stirring mixture via syringe.
-
Reaction: Fit the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[10]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[9]
Workup and Purification
-
Quenching: Add deionized water (50 mL) to the cooled reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 3-pyridin-2-yl-benzaldehyde.[10]
Structural Characterization
Unequivocal structural confirmation and purity assessment are mandatory for any newly synthesized compound.[11][12] A combination of spectroscopic techniques is employed for this purpose.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13][15] For 3-pyridin-2-yl-benzaldehyde, both ¹H and ¹³C NMR spectra provide definitive structural information.
| Data Type | Expected Chemical Shift (δ, ppm) | Key Features and Rationale |
| ¹H NMR | ~10.1 | Aldehyde Proton (-CHO): A singlet, significantly downfield due to the strong deshielding effect of the carbonyl group.[16] |
| ~7.5 - 8.7 | Aromatic Protons (9H): A complex series of multiplets. The protons on the pyridine ring and the benzaldehyde ring will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.[15][16] | |
| ¹³C NMR | ~192 | Aldehyde Carbonyl Carbon: A highly deshielded signal, characteristic of an aldehyde. |
| ~120 - 158 | Aromatic Carbons (11 signals): Signals corresponding to the carbon atoms of the two aromatic rings. |
Note: Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).[16]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula.[10][13] High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the molecular formula.
| Technique | Expected Result |
| ESI-MS | [M+H]⁺: m/z ≈ 184.07 |
| Molecular Formula | C₁₂H₉NO |
| Exact Mass | 183.0684 g/mol [17] |
The fragmentation pattern observed in the mass spectrum can also provide additional structural evidence.
Safety and Handling Precautions
Proper safety protocols are non-negotiable when working with the chemicals involved in this synthesis.[18]
-
Pyridine Derivatives: Pyridine and its derivatives are flammable, volatile, and potentially toxic.[19] They can cause irritation to the skin, eyes, and respiratory system upon exposure.[18][19] All manipulations should be performed in a certified chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[18][19]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation.
-
Palladium Catalyst: While not highly toxic, palladium catalysts should be handled with care, avoiding inhalation of the powder.
-
Storage: Store 3-pyridin-2-yl-benzaldehyde and all pyridine-containing reagents in a cool, dry, and well-ventilated area away from ignition sources.[19][20] Containers should be kept tightly closed.[21]
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[15][19]
Conclusion
This guide outlines a robust and reliable methodology for the synthesis and characterization of 3-pyridin-2-yl-benzaldehyde. The Suzuki-Miyaura coupling provides an efficient and safer alternative to other cross-coupling methods, delivering the target compound in good yields. The described purification and characterization protocols, including NMR and mass spectrometry, provide a self-validating workflow to ensure the identity and purity of the final product. By adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this valuable chemical building block for application in drug discovery and materials science.
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rroij.com [rroij.com]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. benchchem.com [benchchem.com]
- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 19. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Reactivity of the Formyl Group in 3-(2-pyridyl)benzaldehyde
This in-depth technical guide provides a comprehensive exploration of the reactivity of the formyl group in 3-(2-pyridyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this versatile building block, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Unique Chemical Landscape of this compound
This compound is a bifunctional organic compound featuring a benzaldehyde moiety substituted with a pyridine ring at the meta-position.[1] This specific arrangement creates a unique electronic and steric environment that governs the reactivity of the formyl group. The pyridine ring, being an electron-deficient heterocycle, exerts an electron-withdrawing effect on the benzaldehyde core, thereby influencing the electrophilicity of the carbonyl carbon.[1] This guide will dissect the implications of this structural feature across a range of important chemical transformations. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its ability to participate in a wide array of reactions makes it a crucial component in the design of complex molecular architectures.[1][2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 3-formylphenylboronic acid and 2-bromopyridine.
Materials:
-
3-Formylphenylboronic acid
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromopyridine (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 equivalents).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Reactivity of the Formyl Group
The formyl group in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. The electron-withdrawing nature of the 2-pyridyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5]
Nucleophilic Addition Reactions
The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.[2][6][7] This reaction is pivotal for synthesizing α,β-unsaturated compounds.
Objective: To synthesize (E)-2-(3-(2-pyridyl)benzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. A precipitate should form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[8][9][10][11][12] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.
Objective: To synthesize 3-(2-pyridyl)styrene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution should turn a characteristic deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-pyridyl)styrene.
Aldehydes react with primary amines to form imines, also known as Schiff bases.[13][14][15][16][17] This reaction is typically acid-catalyzed and involves the elimination of a water molecule.
Objective: To synthesize N-(3-(2-pyridyl)benzylidene)aniline.
Materials:
-
This compound
-
Aniline
-
Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol.
-
Add aniline (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Reduction of the Formyl Group
The formyl group can be readily reduced to a primary alcohol using hydride reducing agents such as sodium borohydride (NaBH₄).[18][19][20][21][22]
Objective: To synthesize (3-(2-pyridyl)phenyl)methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and then slowly add 1 M HCl to neutralize the excess NaBH₄ and dissolve the borate salts.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product, which can be further purified if necessary.
Oxidation of the Formyl Group
The formyl group can be oxidized to a carboxylic acid using various oxidizing agents.[23][24][25][26] A common and effective reagent for this transformation is potassium permanganate (KMnO₄).
Objective: To synthesize 3-(2-pyridyl)benzoic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (2.0 equivalents) in water to the aldehyde solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
Stir the mixture vigorously at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the MnO₂ and wash the solid with water.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the clear solution with concentrated HCl until a white precipitate of the carboxylic acid forms.
-
Cool the mixture in an ice bath and collect the product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain 3-(2-pyridyl)benzoic acid.
Applications in Materials Science: Metal-Organic Frameworks (MOFs)
This compound and its derivatives are valuable ligands in the construction of Metal-Organic Frameworks (MOFs).[27][28][29] The nitrogen atom of the pyridyl group and the oxygen atom of the formyl group (or its derivative) can coordinate to metal centers, leading to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.[28]
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the aldehyde proton around 10.0 ppm. The coupling patterns in the aromatic region will be complex due to the two different aromatic rings. |
| ¹³C NMR | Carbonyl carbon signal around 190 ppm. Aromatic carbons in the range of 120-160 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ). |
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. The reactivity of its formyl group, modulated by the electronic influence of the meta-substituted pyridyl ring, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, key reactions with field-tested protocols, and its application in the burgeoning field of materials science. The insights and methodologies presented herein are intended to empower researchers and professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. 2-(Pyridin-2-yl)benzaldehyde | 863677-33-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 23. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 24. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 29. mdpi.com [mdpi.com]
Molecular weight and formula of 3-(2-pyridinyl)benzaldehyde
An In-Depth Technical Guide to 3-(2-Pyridinyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 3-(2-pyridinyl)benzaldehyde (CAS No. 85553-53-3), a pivotal intermediate in organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, discuss methods for spectroscopic characterization, and survey its applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.
Introduction: The Significance of a Bifunctional Scaffold
3-(2-Pyridinyl)benzaldehyde is a heteroaromatic aldehyde that possesses a unique molecular architecture, covalently linking a pyridine ring to a benzaldehyde moiety.[1][2] This arrangement of a nitrogen-containing heterocycle (a common pharmacophore) and a reactive aldehyde group makes it a highly valuable and versatile precursor in the synthesis of complex organic molecules.[2][3] The pyridine ring often enhances aqueous solubility and provides a key site for hydrogen bonding or metal coordination, while the aldehyde serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations.[4]
Its utility is most pronounced in the field of medicinal chemistry, where it serves as a foundational scaffold for constructing molecules with specific biological activities.[2][3][5] Researchers leverage this intermediate to synthesize novel compounds for evaluation as potential therapeutics, particularly in oncology and neurology.[4][6] This guide aims to consolidate the essential technical information required to effectively utilize 3-(2-pyridinyl)benzaldehyde in a research and development setting.
Physicochemical and Structural Properties
The fundamental properties of a chemical reagent dictate its handling, reactivity, and analytical profile. The key identifiers and properties of 3-(2-pyridinyl)benzaldehyde are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₉NO | [1][7] |
| Molecular Weight | 183.21 g/mol | [1][7][8] |
| CAS Number | 85553-53-3 | [1][7][9] |
| IUPAC Name | 3-pyridin-2-ylbenzaldehyde | [7][10] |
| Synonyms | 3-(2-Pyridyl)benzaldehyde, 2-(3-Formylphenyl)pyridine | [7] |
| Appearance | Brown viscous liquid | [1][2] |
| Purity | ≥95% (HPLC) | [1][2] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [1][8] |
| SMILES | O=CC1=CC=CC(C2=NC=CC=C2)=C1 | [8][11] |
| InChIKey | SAPNGHSAYQXRPG-UHFFFAOYSA-N | [7][11] |
Synthesis and Purification: A Practical Workflow
The most common and efficient method for synthesizing 3-(2-pyridinyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable route for forming carbon-carbon bonds between aryl halides and boronic acids.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential. Palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often used. The organic solvent (toluene) solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of boronic acid byproducts.
Detailed Experimental Protocol: Suzuki Coupling
Reaction: 2-Bromopyridine + 3-Formylphenylboronic acid → 3-(2-Pyridinyl)benzaldehyde
Materials:
-
2-Bromopyridine
-
3-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add toluene (approx. 0.2 M concentration relative to the boronic acid) and a 2 M aqueous solution of sodium carbonate (2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (boronic acid) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine. This removes the inorganic base and water-soluble byproducts.
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-(2-pyridinyl)benzaldehyde as a brown viscous liquid.[1]
Synthesis and Purification Workflow Diagram
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The expected spectroscopic data for 3-(2-pyridinyl)benzaldehyde are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), along with a series of multiplets in the aromatic region (7.4-8.8 ppm) corresponding to the protons on the pyridine and benzene rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a distinctive peak for the aldehyde carbonyl carbon (~192 ppm). Other signals will appear in the aromatic region (~120-160 ppm), corresponding to the 11 other carbon atoms in the structure.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 184.0757, confirming the molecular weight.[11]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm⁻¹. C-H stretches from the aromatic rings will appear around 3000-3100 cm⁻¹.
Applications in Research and Development
3-(2-Pyridinyl)benzaldehyde is not an end product but a crucial starting point for creating more complex, high-value molecules.[1][2] Its bifunctional nature allows for sequential or orthogonal chemical modifications.
Drug Discovery Intermediate
The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] 3-(2-Pyridinyl)benzaldehyde is a key intermediate used in the synthesis of:
-
Kinase Inhibitors: The aldehyde can be converted into various functional groups that interact with the hinge region of protein kinases, a common strategy in cancer drug design.
-
CNS-Active Agents: The pyridinyl scaffold is often explored for agents targeting neurological disorders.[6]
-
Antiproliferative Compounds: Derivatives have shown potent activity against various cancer cell lines.[4] The aldehyde group can be used to synthesize imines, oximes, or other derivatives that serve as pharmacophores.[4]
Ligand Synthesis and Materials Science
Beyond pharmaceuticals, this compound is used to synthesize:
-
Novel Ligands: The pyridine nitrogen acts as a coordination site for metal ions, making it a precursor for catalysts and coordination complexes.[1][2]
-
Fluorescent Materials: The conjugated π-system of the molecule forms the core of certain fluorescent sensors and materials.[1][2]
Role as a Chemical Building Block
Safety and Handling
As with any laboratory chemical, proper handling is essential. 3-(2-Pyridinyl)benzaldehyde is classified as an irritant.[7]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It may also be harmful if swallowed (H302).[7]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C) under an inert atmosphere to prevent oxidation of the aldehyde group.[1][8]
Conclusion
3-(2-Pyridinyl)benzaldehyde is a chemical intermediate of significant strategic importance. Its molecular formula of C₁₂H₉NO and molecular weight of 183.21 g/mol belie the complexity and value it offers to synthetic chemists.[1][7] A well-understood synthesis via Suzuki coupling and a versatile aldehyde functional group make it an indispensable tool for creating novel molecules with potential applications in pharmacology, catalysis, and materials science. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this building block into their synthetic programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Pyridin-2-ylmethoxy)benzaldehyde|CAS 158257-82-0 [benchchem.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. bcrcp.ac.in [bcrcp.ac.in]
- 7. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 85553-53-3|3-(Pyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 9. This compound | 85553-53-3 [chemicalbook.com]
- 10. 3-Pyrid-2-ylbenzaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 11. PubChemLite - 3-(pyridin-2-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-(2-Pyridyl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(2-pyridyl)benzaldehyde. This molecule, elegantly simple in its structure, belies a remarkable versatility that has positioned it as a key building block in contemporary chemical research. From the intricate dance of metal-catalyzed cross-coupling reactions to its role as a scaffold for novel therapeutics and advanced materials, this compound offers a rich landscape for scientific exploration. This guide is designed not merely as a repository of information but as a practical resource, providing not only the "what" but also the "why" behind the experimental choices and applications discussed. It is my hope that the insights and detailed protocols contained herein will empower researchers to unlock the full potential of this fascinating compound.
Compound Identification and Properties
IUPAC Name: 3-pyridin-2-ylbenzaldehyde[1]
Synonyms: 3-(2-Pyridinyl)benzaldehyde, 3-Pyridin-2-yl-benzaldehyde, 2-(3-Formylphenyl)pyridine[1]
Chemical Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 85553-53-3[1] |
| Molecular Formula | C₁₂H₉NO[1] |
| Molecular Weight | 183.21 g/mol [1] |
| Appearance | Brown viscous liquid |
Solubility: Soluble in common organic solvents such as ethanol, methanol, and chloroform.
Storage: Store in a cool, dry place, away from light. For long-term storage, refrigeration at 2-8°C is recommended.
Spectroscopic Characterization
A comprehensive understanding of a compound's structure is paramount for its effective utilization. The following are characteristic spectroscopic data for this compound:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 3-pyridin-2-ylbenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃) will exhibit characteristic signals for the aldehydic proton (a singlet typically downfield, around 10 ppm), as well as distinct multiplets for the aromatic protons on both the benzene and pyridine rings.[2][3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), in addition to the signals for the aromatic carbons of the two rings.[2]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic rings and C=N and C=C stretching vibrations of the pyridine and benzene rings will be observed.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (183.21).
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its high functional group tolerance and generally good yields.
Suzuki-Miyaura Coupling: A Powerful Synthetic Tool
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the context of synthesizing this compound, this typically involves the reaction of a boronic acid or its ester derivative with a halogenated precursor.
Logical Framework for Suzuki-Miyaura Synthesis
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol for Suzuki-Miyaura Synthesis
This protocol provides a step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
3-Formylphenylboronic acid
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-formylphenylboronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of sodium carbonate (2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 80-90°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the interplay of its two key functional groups: the aldehyde and the pyridine ring. This dual functionality makes it a valuable precursor in various synthetic endeavors.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.
References
An In-depth Technical Guide to the Solubility and Stability of 3-(2-pyridyl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for the characterization of 3-(2-pyridyl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in pharmaceutical and materials science research. Recognizing the critical importance of physicochemical properties in drug development and chemical synthesis, this document outlines detailed, field-proven methodologies for determining the solubility and stability of this compound. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding all recommendations in authoritative scientific principles and regulatory standards.
Introduction: The Scientific Imperative for Characterizing this compound
This compound is a bifunctional molecule incorporating both a pyridine ring, a common basic heterocycle in pharmaceuticals, and a benzaldehyde moiety, a versatile reactive handle and structural component. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures. However, the successful application of this compound in any field, particularly in drug development, is contingent upon a thorough understanding of its solubility and stability.
-
Solubility dictates the formulation strategies, bioavailability, and reaction conditions in which the compound can be effectively utilized. Poor solubility can be a significant impediment to clinical translation and synthetic efficiency.
-
Stability is a critical quality attribute that influences the shelf-life, storage conditions, and degradation pathways of the active substance.[1][2] An unstable compound can lead to loss of potency and the formation of potentially toxic impurities.
This guide provides a systematic approach to elucidating these key parameters, empowering researchers to make informed decisions throughout the development lifecycle.
Predicted Physicochemical Properties and Solubility Profile
Prior to embarking on experimental work, a predicted profile based on the molecule's constituent functional groups can guide solvent selection and analytical strategy.
-
Pyridine Moiety: The lone pair of electrons on the nitrogen atom imparts basicity and the capacity for hydrogen bonding, suggesting potential solubility in protic and acidic aqueous media.
-
Benzaldehyde Moiety: The aromatic ring is hydrophobic, while the aldehyde group is polar. This duality suggests that the molecule will exhibit limited solubility in water but should be soluble in a range of organic solvents.[3]
Based on this structural analysis, a qualitative solubility profile can be predicted, which will be experimentally verified in Section 3.0.
Experimental Determination of Solubility
A tiered approach to solubility determination is recommended, beginning with qualitative assessments to classify the compound, followed by quantitative measurements in relevant solvent systems.
Qualitative Solubility Analysis
This initial screen provides rapid insight into the compound's acid-base properties and general solubility characteristics, following a standard organic chemistry classification protocol.[4][5][6]
-
Water: Add approximately 20 mg of this compound to 1 mL of deionized water in a test tube. Agitate vigorously for 60 seconds. Observe for complete dissolution. Test the resulting solution with pH paper.
-
Rationale: This initial step determines the compound's polarity. The basicity of the pyridine ring may lead to a slightly alkaline pH if soluble.
-
-
5% w/v Sodium Hydroxide (NaOH): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH. Agitate and observe.
-
Rationale: This tests for acidic functional groups. This compound is not expected to be soluble.
-
-
5% w/v Sodium Bicarbonate (NaHCO₃): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaHCO₃. Agitate and observe.
-
Rationale: This differentiates between strong and weak acids. No solubility is expected.
-
-
5% v/v Hydrochloric Acid (HCl): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% HCl. Agitate and observe.
-
Rationale: The basic pyridine nitrogen should be protonated by the acid, forming a water-soluble hydrochloride salt. This is a key expected positive result.
-
-
Concentrated Sulfuric Acid (H₂SO₄): If insoluble in all the above, add ~20 mg of the compound to 1 mL of cold, concentrated H₂SO₄.
-
Rationale: The presence of heteroatoms (nitrogen and oxygen) should lead to solubility and likely a color change due to reaction/protonation.[4]
-
The following diagram illustrates the logical flow of this qualitative analysis.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8][9] This protocol is designed to achieve equilibrium, providing a precise measure of the compound's saturation point in various solvents.
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane).
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV (see Section 5.0).[10][11][12] A standard calibration curve must be prepared in the same solvent matrix.
-
Data Reporting: Express solubility in units of mg/mL and mol/L.
| Solvent System | Predicted Solubility Range | Rationale for Inclusion |
| Deionized Water | Very Low to Low | Baseline for aqueous solubility. |
| PBS (pH 7.4) | Low | Simulates physiological conditions. |
| 0.1 M HCl | High | Protonation of pyridine should enhance solubility. |
| Ethanol | High | Common polar protic solvent in formulations. |
| Acetonitrile | Moderate to High | Common polar aprotic solvent in synthesis and analysis. |
| DMSO | Very High | Strong polar aprotic solvent, often used for stock solutions. |
| Dichloromethane | Moderate | Common non-polar solvent for organic synthesis. |
| Ethyl Acetate | Moderate | Solvent of intermediate polarity. |
Stability and Forced Degradation Studies
A comprehensive stability study is essential to identify potential degradation pathways and to establish appropriate storage conditions. Forced degradation, or stress testing, intentionally degrades the sample to provide insight into the molecule's intrinsic stability and to facilitate the development of a stability-indicating analytical method.[13][14] The protocols described are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2][15][16][17][18]
Forced Degradation (Stress Testing) Protocol
The goal is to achieve 5-20% degradation of the active substance.[19] This may require optimizing the stressor concentration, temperature, and duration.
-
Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in three different media: 0.1 M HCl, deionized water, and 0.1 M NaOH.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept at room temperature.
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (the acidic sample with base and the basic sample with acid), and analyze immediately using the stability-indicating HPLC method (Section 5.0).
-
Preparation: Prepare a solution of the compound (1 mg/mL) in a suitable solvent and add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Incubation: Store the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze aliquots at regular intervals.
-
Rationale: Aldehydes are susceptible to oxidation to carboxylic acids. This test evaluates the compound's resilience to oxidative stress.[23]
-
-
Preparation: Place the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Analysis: At defined time points, remove a sample, dissolve it in a suitable solvent, and analyze.
-
Preparation: Expose the solid compound and a solution of the compound to a light source that conforms to ICH Q1B specifications (providing both UV and visible light).[27][28] A dark control, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.
-
Exposure: The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[17][29]
-
Analysis: Analyze the light-exposed and dark control samples.
-
Rationale: Aromatic systems and carbonyl groups can be photosensitive. This test is mandatory for regulatory submissions.
-
The following diagram outlines the workflow for the forced degradation studies.
Stability-Indicating Analytical Method: HPLC-UV
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify this compound from its process impurities and degradation products.[30]
Recommended Starting Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A starting gradient could be 10-90% B over 20 minutes. This will need to be optimized to ensure separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Rationale: A C18 column is a versatile starting point for aromatic compounds. A gradient elution is necessary to separate compounds with a range of polarities, from the parent molecule to potentially more polar or non-polar degradants.[30] The acidic mobile phase will ensure the pyridine nitrogen is protonated, leading to better peak shape.
Conclusion and Best Practices
This guide provides a robust and scientifically grounded framework for the comprehensive analysis of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data essential for advancing their research and development objectives.
Key Best Practices:
-
System Suitability: Always perform system suitability tests before running any HPLC analysis to ensure the chromatographic system is performing adequately.
-
Controls: The use of control samples (e.g., dark controls in photostability, room temperature controls in thermal studies) is non-negotiable for valid data interpretation.
-
Mass Balance: In forced degradation studies, aim for good mass balance, where the sum of the parent compound and all degradation products accounts for the initial concentration.
-
Documentation: Meticulously document all experimental parameters, including temperatures, durations, reagent concentrations, and observations.
Adherence to these methodologies and principles will ensure that the characterization of this compound is both thorough and compliant with the highest scientific and regulatory standards.
References
- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 6. csub.edu [csub.edu]
- 7. enamine.net [enamine.net]
- 8. scribd.com [scribd.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. web.viu.ca [web.viu.ca]
- 21. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 23. longdom.org [longdom.org]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 25. azom.com [azom.com]
- 26. dekra.com [dekra.com]
- 27. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. database.ich.org [database.ich.org]
- 29. ikev.org [ikev.org]
- 30. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Topic: A Validated Synthetic Route to 3-(2-Pyridyl)benzaldehyde from a Cyanopyridine Precursor
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed, two-step synthetic protocol for the preparation of 3-(2-pyridyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 3-cyanophenylboronic acid to yield the key intermediate, 3-(2-pyridyl)benzonitrile. This intermediate is subsequently reduced to the target aldehyde using diisobutylaluminium hydride (DIBAL-H). This application note offers a comprehensive, step-by-step guide for researchers, complete with mechanistic insights, quantitative data, and safety protocols, ensuring a reproducible and efficient synthesis.
Introduction and Strategic Rationale
The this compound scaffold is a privileged structure found in a variety of pharmacologically active compounds and functional materials. Its synthesis requires the precise and efficient formation of a C-C bond between a pyridine and a benzene ring. While multiple synthetic routes exist, this protocol focuses on a robust and highly modular approach that utilizes a cyanopyridine derivative as a masked aldehyde.
The core strategy is outlined below:
-
Suzuki-Miyaura Coupling for Biaryl Formation: The initial step involves the construction of the core biaryl structure. We employ the well-established Suzuki-Miyaura cross-coupling reaction, which is renowned for its high yields, functional group tolerance, and mild reaction conditions. In this protocol, 2-bromopyridine is coupled with 3-cyanophenylboronic acid. The cyano group is strategically employed as a stable precursor to the more reactive aldehyde functionality, preventing potential side reactions during the coupling step.
-
Nitrile to Aldehyde Reduction: The second step involves the selective reduction of the nitrile group in the 3-(2-pyridyl)benzonitrile intermediate. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures, DIBAL-H reduces nitriles to an imine intermediate, which is then hydrolyzed upon aqueous workup to afford the desired aldehyde in high yield.
Workflow Overview
The two-step synthetic pathway is visualized in the diagram below.
Protocol for Suzuki coupling reactions using 3-(2-pyridyl)benzaldehyde
Protocol for Suzuki-Miyaura Cross-Coupling Reactions Using 3-(2-Pyridyl)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction and Significance
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's advantages include the use of readily available and less toxic boronic acids, mild reaction conditions, and the ease of removing inorganic by-products.[3]
This application note provides a detailed protocol for the Suzuki coupling of this compound, a versatile building block in medicinal chemistry.[4] The biaryl aldehyde motif is a privileged scaffold in drug discovery, appearing in a wide range of therapeutics.[5][6] The aldehyde functionality, in particular, serves as a versatile handle for further synthetic transformations, including reductive amination and the synthesis of various heterocyclic systems.[7][8] This guide will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting common issues.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][9] Understanding this mechanism is crucial for rational optimization of reaction conditions. The three key steps are:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (in this case, an aryl bromide or iodide is typically used with this compound as the coupling partner) to a Pd(0) complex. This step forms a Pd(II) species.[3][9] The electron density of the palladium catalyst, often modulated by phosphine or N-heterocyclic carbene (NHC) ligands, is critical for this step.[3][10]
-
Transmetalation: This is a pivotal and often rate-determining step where the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex.[3] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][3][11][12] The choice of base can significantly influence the reaction rate and yield.[1]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of an aryl halide with a boronic acid to synthesize a derivative of this compound. Optimization may be required for specific substrates.
Materials and Reagents:
-
Aryl Halide: e.g., 3-bromo-5-(2-pyridyl)benzaldehyde (if synthesizing a more complex derivative) or an appropriate aryl halide to couple with a boronic acid derivative of this compound.
-
Boronic Acid: An appropriate aryl or vinyl boronic acid.
-
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other suitable Pd catalysts.[10][13]
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
-
Solvent: 1,4-Dioxane/water, Toluene/water, or THF/water.[2][3]
-
Inert Gas: Argon or Nitrogen.
-
Other Reagents: Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel for chromatography.
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (manifold or balloon)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total) via syringe. Degassing the solvent by sparging with an inert gas for 10-15 minutes prior to addition is recommended.[9]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates and conditions.[14]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and then brine (20 mL).[14][15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[15][16]
Caption: A streamlined workflow for the Suzuki coupling protocol.
Optimization and Key Parameters
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes critical variables and provides guidance for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | The choice of catalyst and ligand is crucial. For challenging substrates, more electron-rich and bulky ligands like SPhos or XPhos may be necessary to promote oxidative addition and reductive elimination.[10][17] Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid for transmetalation.[1] The strength and solubility of the base can significantly impact the reaction rate. Cs₂CO₃ is often effective for less reactive substrates but is more expensive. K₃PO₄ is a strong, non-nucleophilic base that is often a good choice.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent system must solubilize the reactants and facilitate the interaction of the aqueous and organic phases. A biphasic system with water is common, as it helps to dissolve the inorganic base.[2][3] Anhydrous conditions can also be employed with certain bases like KF.[11] |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions like protodeboronation. The optimal temperature is substrate-dependent. |
| Boronic Acid Quality | High purity, stored properly | Boronic acids can undergo protodeboronation, especially if they are impure or stored improperly. Using fresh, high-quality boronic acid is recommended.[2] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture and solvents.[17]- Screen different solvent systems to improve solubility.[18]- Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).[1] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Rigorously exclude oxygen from the reaction.[2]- Add a small amount of a reducing agent if using a Pd(II) source, or switch to a Pd(0) catalyst. |
| Protodeboronation | - Prolonged reaction time at high temperature- Presence of excess water or protic impurities | - Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and ensure the base is not excessively hydrated. Consider using KF as the base in an anhydrous solvent system.[11][18] |
| Difficulty in Purification | - Co-elution of product with byproducts or ligands | - Optimize the chromatography conditions (solvent system, gradient).- Consider a different work-up procedure, such as an acidic or basic wash to remove certain impurities.- If phosphine ligands are problematic, consider using a ligand-free system or an NHC-ligated catalyst.[19] |
Safety Information
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[20]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in this reaction (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always perform a thorough risk assessment before carrying out any chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Aldehydes in Medicine and Agricultural - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2-Pyridyl)benzaldehyde as a Versatile Ligand in Homogeneous Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-(2-pyridyl)benzaldehyde as a versatile ligand in homogeneous catalysis. The unique structural characteristics of this ligand, which combines a pyridine ring and a benzaldehyde moiety, allow for the formation of stable and catalytically active metal complexes.[1][2] These complexes have demonstrated significant potential in a variety of organic transformations. This guide will cover the synthesis of the ligand, the preparation of its metal complexes, and detailed protocols for its use in key catalytic reactions. The information presented herein is intended to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their own research and development endeavors.
Introduction to this compound
This compound is an aromatic aldehyde that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[2] Its molecular structure, featuring a pyridine ring linked to a benzaldehyde unit, bestows upon it a unique combination of reactivity and coordinating ability.[1] This bifunctional nature makes it a valuable building block for the synthesis of more complex molecules and a highly effective ligand in coordination chemistry.[1][3]
Structure and Coordination Chemistry
The key to the utility of this compound in catalysis lies in its ability to act as a bidentate ligand. It coordinates to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelating ring. This chelation enhances the stability of the resulting metal complex, which is a crucial factor for catalytic activity and longevity. The electronic properties of the ligand can be fine-tuned through substitution on either the pyridine or the benzaldehyde ring, allowing for the modulation of the catalytic activity of the corresponding metal complex.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H9NO | [4] |
| Molecular Weight | 183.21 g/mol | [4] |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 53-57 °C | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Toluene) | |
| CAS Number | 85553-53-3 | [4] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through a Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case, 3-formylphenylboronic acid is coupled with 2-bromopyridine.
Synthetic Scheme
Caption: Synthetic route for this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
3-Formylphenylboronic acid (1.0 eq)
-
2-Bromopyridine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-formylphenylboronic acid, 2-bromopyridine, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the reaction to 90 °C and stir overnight under an argon atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Preparation of Metal-Ligand Complexes
The formation of catalytically active species involves the coordination of the this compound ligand to a suitable metal precursor. The following protocols describe the synthesis of representative palladium and ruthenium complexes.
General Considerations
The synthesis of metal complexes with this compound is typically carried out under inert conditions to prevent the oxidation of the metal center or the ligand. The choice of solvent and reaction temperature depends on the specific metal precursor and the desired complex. Characterization of the resulting complexes is crucial and is generally performed using techniques such as NMR, IR, and X-ray crystallography to confirm the structure and coordination mode.[5]
Protocol for Synthesis of a Palladium(II) Complex
Materials:
-
This compound (2.0 eq)
-
Palladium(II) acetate (1.0 eq)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve this compound in DCM in a Schlenk flask under an argon atmosphere.
-
In a separate flask, dissolve palladium(II) acetate in DCM.
-
Slowly add the palladium(II) acetate solution to the ligand solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Reduce the solvent volume under vacuum.
-
Add hexane to precipitate the complex completely.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the [Pd(this compound)2(OAc)2] complex.
Protocol for Synthesis of a Ruthenium(II) Complex
Materials:
-
This compound (1.0 eq)
-
[Ru(p-cymene)Cl2]2 (0.5 eq)
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve this compound and [Ru(p-cymene)Cl2]2 in methanol under an argon atmosphere.
-
Stir the solution at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting material.
-
Dry the solid under vacuum to obtain the [Ru(p-cymene)(this compound)Cl2] complex.
Catalytic Applications
Complexes derived from this compound and related pyridyl-aldehyde ligands have shown promise in a range of catalytic transformations. The following sections detail protocols for two representative reactions: a palladium-catalyzed Suzuki-Miyaura cross-coupling and a ruthenium-catalyzed oxidation of alcohols.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing pyridyl-based ligands are effective catalysts for C-C bond formation reactions.[5] The in-situ generated or pre-formed palladium complex with this compound can catalyze the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The this compound ligand facilitates these steps by stabilizing the palladium center and influencing its electronic properties.
Caption: Suzuki-Miyaura catalytic cycle.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[Pd(OAc)2] (0.02 eq)
-
This compound (0.04 eq)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a reaction tube, add the aryl halide, arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst precursor by dissolving [Pd(OAc)2] and this compound in toluene.
-
Add the catalyst solution to the reaction tube.
-
Add a 10:1 mixture of toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | 95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | 2 | 92 |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | 3 | 85 |
Ruthenium-Catalyzed Oxidation of Alcohols
Ruthenium complexes are well-known for their catalytic activity in oxidation reactions. A ruthenium complex of this compound can act as an efficient catalyst for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.
The catalytic oxidation of alcohols by ruthenium complexes often proceeds via a dehydrogenation mechanism. The alcohol coordinates to the ruthenium center, followed by β-hydride elimination to form a ruthenium-hydride species and the corresponding carbonyl compound. The catalyst is then regenerated by reaction with an oxidant, in this case, molecular oxygen.
Caption: Ruthenium-catalyzed alcohol oxidation.
Materials:
-
Alcohol (1.0 eq)
-
[Ru(p-cymene)(this compound)Cl2] (0.01 eq)
-
Potassium carbonate (K2CO3) (0.1 eq)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried flask containing molecular sieves, add the alcohol, potassium carbonate, and the ruthenium catalyst.
-
Add toluene as the solvent.
-
Fit the flask with a balloon filled with oxygen (or bubble air through the reaction mixture).
-
Heat the reaction to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the product by column chromatography if necessary.
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | Benzyl alcohol | 1 | 8 | >99 |
| 2 | 1-Phenylethanol | 1 | 12 | 98 |
| 3 | Cyclohexanol | 1.5 | 16 | 95 |
Characterization of Ligand and Complexes
The identity and purity of the synthesized ligand and its metal complexes should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the formation of the desired product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and observe shifts upon coordination to a metal center.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the ligand and its complexes.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure of the metal complexes and confirm the coordination geometry.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use. This compound may cause skin and eye irritation.[4]
-
Palladium and ruthenium compounds can be toxic and should be handled with caution.
-
Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.
References
Application Notes & Protocols: 3-(2-Pyridyl)benzaldehyde as a Versatile Precursor for Functional Metal-Organic Frameworks
Abstract: This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of 3-(2-Pyridyl)benzaldehyde as a strategic precursor for the synthesis of functionalized metal-organic frameworks (MOFs). While direct assembly of this ligand into robust MOFs is not widely documented, its true potential is realized through its derivatization into a versatile pyridyl-carboxylate linker and its conceptual role in designing MOFs amenable to post-synthetic modification (PSM). This document details field-proven protocols for linker synthesis, subsequent MOF assembly, and post-synthetic functionalization, underscoring the causality behind experimental choices.
The Strategic Value of this compound in MOF Chemistry
Metal-organic frameworks (MOFs) are a class of crystalline porous polymers built from metal ions or clusters linked by organic ligands.[1] The choice of organic linker is paramount as it dictates the framework's topology, porosity, and chemical functionality.[2] this compound presents a unique combination of two key functional groups:
-
A Pyridyl Nitrogen: This nitrogen atom is an excellent coordination site (a Lewis base) for a wide range of metal ions, making it a reliable anchor point for forming stable MOF structures.[3]
-
A Benzaldehyde Moiety: The aldehyde group is a versatile chemical handle. While its direct participation in MOF formation can be complex, it is an ideal functional group for post-synthetic modification, allowing for the covalent attachment of new chemical functionalities after the framework has been assembled.[4]
This guide focuses on a two-pronged strategy to leverage these features: Strategy A: Conversion of the aldehyde to a carboxylate to create a robust, bifunctional pyridyl-carboxylate linker for direct MOF synthesis. Strategy B: Utilization of the aldehyde group as a reactive site for post-synthetic modification, a powerful technique to imbue MOFs with tailored functions.[4]
Protocol I: Synthesis of the MOF Linker 3-(2-Pyridyl)benzoic Acid
To create a linker suitable for robust MOF synthesis, the aldehyde group of the precursor is oxidized to a carboxylic acid. The Pinnick oxidation is the method of choice due to its mild conditions and high tolerance for various functional groups, including the pyridyl ring.[5][6] This reaction uses sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid.[5]
Causality of Reagent Selection:
-
Sodium Chlorite (NaClO₂): A mild oxidizing agent that selectively converts aldehydes to carboxylic acids without over-oxidizing other sensitive groups.
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): Acts as a weak acid buffer to generate the active oxidant (chlorous acid) while preventing the reaction medium from becoming too acidic, which could degrade the precursor.[7]
-
2-Methyl-2-butene: Included as a scavenger for the hypochlorous acid (HOCl) byproduct. Removing HOCl is critical to prevent unwanted side reactions, such as chlorination of the aromatic rings.[6]
-
Solvent System (t-BuOH/H₂O): A biphasic system that facilitates the dissolution of both the organic precursor and the inorganic salts.
Step-by-Step Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (approx. 10 eq.), followed by sodium dihydrogen phosphate (NaH₂PO₄, approx. 10 eq.), and finally sodium chlorite (NaClO₂, approx. 10 eq.). The additions should be done at room temperature.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color dissipates.
-
Acidification & Extraction: Acidify the aqueous layer to a pH of ~3-4 with 1M HCl. The product, 3-(2-pyridyl)benzoic acid, will precipitate. Extract the aqueous phase with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the product by recrystallization or flash column chromatography to obtain the final linker.
Protocol II: Solvothermal Synthesis of a MOF with 3-(2-Pyridyl)benzoic Acid
Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[3] It involves heating the linker and metal salt in a sealed vessel to promote crystallization under elevated pressure and temperature.
Workflow for MOF Synthesis
The following diagram outlines the key stages of the solvothermal synthesis process.
Step-by-Step Experimental Protocol:
-
Preparation: In separate glass vials, dissolve 3-(2-pyridyl)benzoic acid (0.1 mmol) in 5 mL of N,N-Dimethylformamide (DMF) and a metal salt such as Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) in 5 mL of DMF.
-
Mixing: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat to 120°C for 48 hours.
-
Cooling and Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol or chloroform (3 x 10 mL) to remove unreacted starting materials.
-
Activation: To activate the MOF (i.e., remove solvent molecules from the pores), exchange the solvent with a low-boiling-point solvent like methanol or acetone for 24 hours, then decant. Dry the crystals under a high vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours to yield the final, porous material.
The Aldehyde Advantage: Post-Synthetic Modification (PSM)
The true power of using aldehyde-functionalized linkers lies in Post-Synthetic Modification (PSM). PSM allows for the chemical modification of a pre-formed MOF, enabling the introduction of new functional groups without compromising the framework's structural integrity.[4] This is a superior strategy when the desired functional groups are not stable under the conditions of MOF synthesis.
Imine Condensation: A Key PSM Reaction
A common and efficient PSM reaction is the formation of an imine (a Schiff base) by reacting an aldehyde-functionalized MOF with a primary amine.[8] This reaction is often reversible but can be made permanent by subsequent reduction of the imine to a secondary amine.[8]
Protocol III: Post-Synthetic Imine Condensation
This protocol assumes the successful synthesis of a MOF analogous to that in Protocol II, but using an aldehyde-functionalized linker.
-
Activation: Ensure the aldehyde-functionalized MOF is fully activated (pores are empty of solvent) as described in Protocol II, step 6.
-
Immersion: Suspend the activated MOF crystals (e.g., 50 mg) in a solution of a primary amine (e.g., aniline or a fluorescent amine, 10-20 eq.) dissolved in a non-coordinating solvent like chloroform or dichloromethane (10 mL).
-
Reaction: Stir the suspension at room temperature or with gentle heating (40-60°C) for 24-48 hours.
-
Washing: Collect the modified MOF by filtration or centrifugation. Wash thoroughly with fresh solvent to remove excess amine.
-
(Optional) Reduction: For a more stable linkage, the resulting imine-functionalized MOF can be suspended in a solvent like THF/methanol, and a reducing agent such as sodium cyanoborohydride (NaCNBH₃) can be added to convert the imine to a secondary amine.[8]
-
Final Wash and Dry: After the reaction (and optional reduction), wash the MOF extensively with fresh solvent and dry under vacuum to yield the functionalized material.
Characterization and Data
The successful synthesis and modification of MOFs must be confirmed through a suite of characterization techniques.
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the bulk MOF material. The PXRD pattern of the modified MOF should match that of the parent MOF to confirm that the framework integrity was maintained during PSM.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the chemical transformations. For linker synthesis, one would look for the disappearance of the aldehyde C-H stretch (~2730 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid. For PSM, the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the C=N imine stretch (~1620-1650 cm⁻¹) would be key indicators.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can confirm the removal of guest solvents during activation.
-
Gas Sorption Analysis (N₂ at 77 K): To determine the porosity and specific surface area (BET surface area) of the activated MOF. A successful PSM will typically result in a decrease in surface area as the pores become occupied by the new functional groups.
Table 1: Representative Properties of MOFs with Pyridyl-Carboxylate Linkers
Since MOFs from 3-(2-pyridyl)benzoic acid are not extensively reported, this table summarizes properties of MOFs built from analogous linkers to illustrate the expected characteristics.
| MOF Designation | Metal Ion | Linker | Topology | BET Surface Area (m²/g) | Key Application/Property | Reference |
| {[Mn(INAIP)(DMF)]}n | Mn(II) | 5-(isonicotinamido)isophthalic acid | sra | ~450 | 3D Framework, Gas Adsorption | [9] |
| {[Co(INAIP)(H₂O)]}n | Co(II) | 5-(isonicotinamido)isophthalic acid | (6,3) | Low | 2D Layered Structure | [9] |
| Co-PYDC-MOF | Co(II) | Pyridine-3,5-dicarboxylic acid | - | - | Electrode Material | [1] |
| Cu-PYDC-MOF | Cu(II) | Pyridine-3,5-dicarboxylic acid | - | - | Energy Storage | [1] |
Conclusion and Future Outlook
This compound is a strategically valuable precursor in the field of functional porous materials. While its direct use as a primary linker is an area ripe for exploration, its true utility is demonstrated through its conversion to a highly effective pyridyl-carboxylate linker and as a blueprint for designing MOFs with reactive aldehyde handles for post-synthetic modification. The protocols outlined herein provide a robust framework for synthesizing and functionalizing novel MOF materials. This capability to precisely engineer the chemical environment within a crystalline porous solid opens up vast possibilities for applications in targeted catalysis, selective sensing, and advanced drug delivery systems.
References
- 1. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application of 3-(2-Pyridyl)benzaldehyde in the Synthesis of Fluorescent Materials
Introduction
In the ever-evolving landscape of materials science, the rational design and synthesis of novel fluorophores remain a cornerstone of innovation. These fluorescent molecules are integral to a myriad of applications, from advanced bioimaging and sensing to the development of organic light-emitting diodes (OLEDs) and stimuli-responsive materials. Among the vast library of molecular building blocks, 3-(2-pyridyl)benzaldehyde emerges as a particularly versatile and powerful scaffold for the construction of sophisticated fluorescent materials. Its unique electronic and structural characteristics, featuring a conjugated system with an electron-withdrawing aldehyde group and a metal-coordinating pyridyl moiety, provide a robust platform for creating molecules with tunable photophysical properties.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of fluorescent materials. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the diverse applications of the resulting fluorophores.
Core Principles: The Versatility of the this compound Scaffold
The utility of this compound in designing fluorescent materials stems from several key features:
-
Inherent Conjugation and Intramolecular Charge Transfer (ICT): The π-conjugated system spanning the phenyl and pyridyl rings forms the basis of its chromophoric properties. The aldehyde group acts as an electron acceptor, facilitating intramolecular charge transfer upon photoexcitation, a fundamental mechanism for fluorescence.[1][2]
-
Reactive Aldehyde Functionality: The aldehyde group serves as a versatile chemical handle for a wide range of chemical transformations. Most notably, it readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a straightforward and efficient method for elaborating the molecular structure and tuning the electronic properties of the resulting fluorophore.[3][4][5] This approach is widely used to create chemosensors for various analytes.[3][6]
-
Metal Ion Coordination Site: The nitrogen atom of the pyridyl ring provides a potent coordination site for metal ions. This feature is extensively exploited in the design of fluorescent chemosensors, where the binding of a specific metal ion modulates the fluorescence output of the molecule through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[7][8][9]
-
Platform for Aggregation-Induced Emission (AIE): By incorporating moieties known to induce AIE, such as tetraphenylethylene (TPE), the this compound scaffold can be used to create AIEgens.[10][11][12] These molecules are non-emissive in solution but become highly fluorescent in the aggregated state, a property with significant advantages in bioimaging and materials science.[13]
Synthetic Protocols and Methodologies
The synthesis of fluorescent materials from this compound predominantly involves the formation of Schiff bases through condensation with various primary amines. The choice of the amine component is critical as it dictates the final photophysical properties and sensing capabilities of the molecule.
General Protocol for Schiff Base Synthesis
This protocol outlines a general procedure for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline derivatives, aliphatic amines)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.).
-
Catalysis (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 12 hours.[4]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Diagram: General Synthesis of Schiff Base Fluorescent Probes
Caption: Synthetic workflow for Schiff base fluorescent probes.
Applications and Case Studies
The versatility of the this compound scaffold has led to the development of fluorescent materials for a wide range of applications.
Fluorescent Chemosensors for Metal Ions
A primary application of this compound derivatives is in the development of selective and sensitive fluorescent chemosensors for metal ions. The pyridyl nitrogen and the imine nitrogen of the Schiff base can form a stable chelate with metal ions, leading to a change in the fluorescence properties of the molecule.
Example: Detection of Zn²⁺ and Al³⁺
Schiff bases derived from this compound and various amino compounds have shown selective fluorescence enhancement in the presence of Zn²⁺ and Al³⁺ ions.[14] This "turn-on" fluorescence response is often attributed to the inhibition of photoinduced electron transfer (PET) upon metal ion coordination, which restores the fluorescence of the fluorophore.
| Analyte | Sensor Type | Detection Mechanism | Solvent System | Detection Limit | Reference |
| Zn²⁺ | Schiff Base | Chelation-Enhanced Fluorescence (CHEF) | Ethanol | 2.39 x 10⁻⁸ M | [14] |
| Al³⁺ | Schiff Base | Chelation-Enhanced Fluorescence (CHEF) | DMSO | Not Specified | [14] |
| Fe³⁺ | Pyrazoline Derivative | Fluorescence Quenching | THF | Not Specified | [15] |
| Cu²⁺ | Styrylcyanine Dye | Fluorescence Turn-off | Not Specified | 1.24 x 10⁻⁶ M | [16] |
| Pb²⁺ | Styrylcyanine Dye | Ratiometric Fluorescence | Not Specified | 3.41 x 10⁻⁶ M | [16] |
Ratiometric Fluorescent Probes
Ratiometric sensing, which relies on the change in the ratio of fluorescence intensities at two different wavelengths, offers a more reliable and quantitative detection method compared to single-intensity measurements.[1][17] Derivatives of this compound have been successfully employed to create ratiometric probes. For example, pyrenoimidazolyl-benzaldehyde derivatives exhibit ratiometric fluorescence sensing for fluoride anions.[1][17]
Diagram: Mechanism of a "Turn-On" Fluorescent Sensor
Caption: "Turn-on" fluorescence sensing mechanism.
Aggregation-Induced Emission (AIE) Materials
The concept of aggregation-induced emission (AIE) has revolutionized the field of luminescent materials. By incorporating AIE-active moieties, such as tetraphenylethylene, into structures derived from this compound, novel AIEgens can be synthesized. These materials are highly emissive in the solid state or as aggregates in poor solvents, making them ideal for applications in OLEDs, solid-state sensors, and bioimaging.
Characterization of Synthesized Materials
A thorough characterization of the synthesized fluorescent materials is crucial to understand their structure and photophysical properties.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=N stretch of the imine bond.
-
-
Photophysical Characterization:
-
UV-Vis Absorption Spectroscopy: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Fluorescence Spectroscopy: To measure the emission maxima (λ_em), fluorescence quantum yield (Φ_F), and Stokes shift.
-
Fluorescence Lifetime Measurements: To determine the excited-state lifetime (τ).
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of fluorescent materials. Its unique combination of a conjugated aromatic system, a reactive aldehyde group, and a metal-coordinating pyridyl moiety allows for the facile creation of molecules with tailored photophysical properties. The straightforward synthesis of Schiff base derivatives provides a powerful strategy for developing advanced fluorescent probes for metal ions, anions, and other analytes. Furthermore, its incorporation into more complex architectures, such as AIEgens, opens up new avenues for the development of next-generation luminescent materials for a broad spectrum of scientific and technological applications. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers to harness the full potential of this compound in their quest for novel and functional fluorescent materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-diene-based AIEgens: Stereoselective synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. A new fluorescent probe based on styrylcyanine dye containing pyridine: dissimilar fluorescent response to Cu2+ and Pb2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 3-(2-Pyridyl)benzaldehyde in Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Strategic Importance of the Pyridyl Moiety in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored for new herbicidal, fungicidal, and insecticidal activities, the pyridine ring has emerged as a privileged scaffold.[1] Its unique electronic properties, metabolic stability, and ability to form specific interactions with biological targets have made it a critical component in numerous commercial agrochemicals. 3-(2-Pyridyl)benzaldehyde, a versatile bifunctional molecule, serves as a key intermediate in the synthesis of a new generation of these vital agricultural tools.[2] This guide provides an in-depth exploration of the application of this compound in the development of cutting-edge agrochemicals, complete with detailed synthetic protocols and an elucidation of the underlying biochemical mechanisms.
Core Applications in Agrochemical Synthesis
The strategic placement of the pyridyl and benzaldehyde functionalities in this compound allows for a divergent synthetic approach to a range of agrochemically active compounds. The aldehyde group provides a reactive handle for the formation of imines, alcohols, and various heterocyclic structures, while the pyridyl ring is often integral to the pharmacophore responsible for biological activity.
Herbicidal Derivatives: Targeting Protoporphyrinogen Oxidase (PPO)
A significant application of pyridyl-containing scaffolds is in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides. These herbicides disrupt the chlorophyll biosynthesis pathway in susceptible plants, leading to the accumulation of phototoxic intermediates and rapid cell death.[3]
Protoporphyrinogen oxidase (PPO) is a key enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast into the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen radicals. These radicals cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1] This mode of action results in the characteristic rapid foliar necrosis and "burning" of treated weeds.
Fungicidal Derivatives: Succinate Dehydrogenase Inhibitors (SDHIs)
The N-[2-(2-pyridinyl)ethyl]benzamide scaffold, accessible from this compound through a multi-step synthesis, is a cornerstone of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4] These fungicides are highly effective against a broad spectrum of plant pathogenic fungi.
SDHIs target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of this complex, they block the oxidation of succinate to fumarate. This disruption of cellular respiration deprives the fungal cells of ATP, leading to a cessation of growth and eventual cell death.
Insecticidal Derivatives: Neonicotinoids and Beyond
The pyridine ring is a key pharmacophore in the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[[“]] While this compound is not a direct precursor to the most common neonicotinoids, its structural motif is highly relevant, and derivatives are being explored for novel insecticidal activity.[6]
Neonicotinoids bind to the nicotinic acetylcholine receptors in the central nervous system of insects.[7] This binding is irreversible and leads to overstimulation of the nerve cells, causing paralysis and ultimately, death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their favorable toxicological profile for non-target organisms.[7]
Protocols for Synthesis and Application
The following protocols provide a framework for the synthesis of this compound and its subsequent elaboration into a key agrochemical intermediate.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 3-bromobenzaldehyde and a 2-pyridylboronic acid derivative. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds.[8][9]
-
3-Bromobenzaldehyde
-
2-(Triisopropyl)boronate pyridine or 2-pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), 2-pyridylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis of a 3-(Pyridin-2-yl)benzenesulfonamide Herbicide Intermediate
This protocol outlines a representative synthesis of a sulfonamide derivative, a class of compounds that has shown significant herbicidal activity.[2][7] This multi-step synthesis starts from the corresponding aniline, which can be derived from a nitro precursor accessible through chemistry related to this compound. For the purpose of this protocol, we will start from a commercially available or previously synthesized 3-(pyridin-2-yl)aniline.
-
3-(Pyridin-2-yl)aniline
-
Benzenesulfonyl chloride
-
Pyridine (as base and solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Dissolve 3-(pyridin-2-yl)aniline (1.0 eq.) in pyridine in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq.) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 1 M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-(3-(pyridin-2-yl)phenyl)benzenesulfonamide.
Quantitative Biological Activity Data
The following tables summarize representative quantitative data for various agrochemicals containing the pyridyl scaffold, highlighting their efficacy.
Table 1: Herbicidal Activity of 3-(Pyridin-2-yl)benzenesulfonamide Derivatives [2][10]
| Compound ID | Target Weed | Application Rate (g/ha) | Efficacy (%) |
| II7 | Dayflower (Commelina communis) | 60 | ~95 |
| II7 | Nightshade (Solanum nigrum) | 60 | ~95 |
| 4t | Barnyardgrass (Echinochloa crus-galli) | 37.5 | >90 |
| 4t | Foxtail (Setaria viridis) | 37.5 | >90 |
| 4t | Velvetleaf (Abutilon theophrasti) | 37.5 | >90 |
Table 2: Insecticidal Activity of Pyridine Derivatives against Aphids [11][12][13]
| Compound | Aphid Species | LC₅₀ (µg/mL) | Exposure Time (h) |
| Thiamethoxam | Acyrthosiphon pisum | 0.259 | 24 |
| Thiamethoxam | Acyrthosiphon pisum | 0.034 | 48 |
| Imidacloprid | Acyrthosiphon pisum | 0.913 | 24 |
| Imidacloprid | Acyrthosiphon pisum | 0.038 | 48 |
| Pyridine Derivative 1f | Aphis craccivora | 0.080 | 24 |
| Acetamiprid (Ref.) | Aphis craccivora | 0.045 | 24 |
Conclusion and Future Outlook
This compound is a demonstrably valuable and versatile building block in the synthesis of novel agrochemicals. Its utility in constructing molecules that target key biological processes in weeds, fungi, and insects underscores its importance in the ongoing effort to develop more effective and selective crop protection agents. The synthetic pathways and biological mechanisms detailed in this guide provide a foundation for researchers to further explore the chemical space around this important scaffold. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives, as well as the continued exploration of new biological targets for pyridyl-containing agrochemicals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neonicotinoid Binding, Toxicity and Expression of Nicotinic Acetylcholine Receptor Subunits in the Aphid Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(2-pyridyl)benzaldehyde
From the desk of a Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(2-pyridyl)benzaldehyde. This molecule, a valuable building block in medicinal chemistry and materials science, often presents unique purification challenges due to its dual functionality: a reactive aldehyde group and a basic pyridine ring.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges effectively, ensuring you obtain a product of high purity for your downstream applications.
Part 1: Initial Assessment - "What am I working with?"
Before any purification attempt, a preliminary analysis of your crude material is critical. This step informs your entire strategy, saving you time and valuable material.
Q1: What is the very first step I should take with my crude this compound?
A1: The first step is always to characterize the crude product. Do not proceed directly to a large-scale purification. Take a small aliquot and analyze it using Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy.
-
TLC Analysis: This will give you a qualitative picture of the complexity of your mixture. Spot the crude material alongside any available starting materials on a silica gel plate. This helps you identify unreacted starting materials.
-
¹H NMR Analysis: A crude NMR spectrum can reveal the major components and impurities. Look for the characteristic aldehyde proton signal (around 10 ppm) and signals corresponding to aromatic protons. The presence of significant impurities like the corresponding carboxylic acid (broad signal >10 ppm) or homocoupled byproducts will be evident.
This initial analysis will guide you to the most appropriate purification strategy, as outlined in the decision workflow below.
Caption: Decision workflow for selecting a purification technique.
Part 2: Troubleshooting Common Impurities
Your initial analysis will likely point to one of several common impurities. Here’s how to address them specifically.
Q2: My NMR shows a signal for a carboxylic acid, and my TLC has a baseline spot. How do I remove this?
A2: This is the most common impurity, arising from the air-oxidation of the aldehyde.[2][3] Fortunately, it is easily removed with a simple acid-base extraction. The acidic carboxylic acid is converted to its water-soluble carboxylate salt by a mild base, while the desired aldehyde remains in the organic layer.
Protocol: Mild Basic Wash
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer again with water, followed by brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
Q3: My crude product from a Suzuki coupling reaction is contaminated with starting materials and a biaryl homocoupling byproduct. What is the best approach?
A3: For removing unreacted starting materials and structurally similar byproducts like those from homocoupling, column chromatography is the most effective method.[4][5] These impurities are typically neutral organic compounds with polarities close to the product, making simple extractions ineffective.
Part 3: In-Depth Purification Protocols & Troubleshooting
Technique 1: Column Chromatography
This is the workhorse technique for purifying this compound from most common organic impurities.
Q4: My compound streaks badly on a silica gel TLC plate and column. What is happening and how can I fix it?
A4: This is a classic problem when purifying compounds containing a basic pyridine ring on standard silica gel. Silica gel is acidic (due to Si-OH groups on its surface), which strongly interacts with the basic nitrogen of the pyridine. This interaction leads to poor separation, tailing peaks, and potential product degradation.
Solutions:
-
Use a Modified Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate). This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina.[6] Basic alumina is often an excellent choice for purifying basic compounds like pyridines and can prevent the streaking issues seen with silica.
| Problem | Possible Cause | Solution |
| Product won't elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Poor separation | Eluent is too polar; compounds elute together. | Decrease the polarity of the mobile phase. Ensure a good separation (ΔRf > 0.2) is achieved on TLC first. |
| Streaking/Tailing | Acidic silica interacting with basic pyridine. | Add 0.5-1% triethylamine to the eluent OR switch to a neutral/basic alumina stationary phase.[6] |
| Product decomposes | Compound is unstable on acidic silica. | Switch to a neutral stationary phase like neutral alumina. Run the column quickly ("flash chromatography"). |
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.25-0.35 for the desired product. A common starting point is a gradient of Hexane:Ethyl Acetate.
-
Column Packing: Pack a column with silica gel (or alumina) using your starting eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, applying pressure to achieve a fast flow rate. Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Technique 2: Purification via Sodium Bisulfite Adduct
This is a powerful chemical method for selectively isolating aldehydes from a mixture.[7] It is particularly useful when the product is an oil or when chromatography fails to provide adequate separation. The aldehyde reacts reversibly with sodium bisulfite to form a solid, water-soluble adduct, which can be separated from non-aldehyde impurities.[8] The pure aldehyde is then regenerated by treatment with a base.[7]
Caption: Workflow for aldehyde purification via bisulfite adduct.
Q5: When I try the bisulfite purification, no solid precipitate forms. Is the reaction not working?
A5: Not necessarily. The formation of a solid precipitate is not always observed, as the adduct may be soluble in the solvent mixture.[8] The key is that the adduct is partitioned into the aqueous phase. You should proceed with the separation and regeneration steps. If solids do appear at the interface, you may need to add more water to dissolve the adduct or filter the mixture through Celite before proceeding.[8]
Protocol: Bisulfite Adduct Purification
-
Adduct Formation: Dissolve the crude material in a solvent like methanol or DMF.[7] Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer, which is discarded.[7]
-
Aldehyde Regeneration: Isolate the aqueous layer containing the adduct. Add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, add a base like 50% NaOH solution dropwise until the aqueous layer is strongly basic (pH > 12).[7] This decomposes the adduct and regenerates the free aldehyde.
-
Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with water and brine, dry it over Na₂SO₄, and concentrate to yield the purified product.
Technique 3: Recrystallization
If your purified product from chromatography or bisulfite extraction is a solid but still shows minor impurities, recrystallization is an excellent final polishing step.
Q6: How do I find a good solvent for recrystallizing this compound?
A6: The principle of a good single-recrystallization solvent is that the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[9][10]
Solvent Screening Protocol:
-
Place a small amount of your compound (20-30 mg) in a test tube.
-
Add a few drops of a test solvent and see if it dissolves at room temperature. If it does, it's not a good single solvent.
-
If it doesn't dissolve, heat the mixture to boiling. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will produce a high yield of crystals upon cooling.
| Solvent Class | Examples | Potential for this compound |
| Nonpolar | Hexanes, Toluene | Likely good for dissolving, but may not crystallize well alone. Good as an "anti-solvent" in a two-solvent system. |
| Moderately Polar | Ethyl Acetate, Isopropanol | Good candidates to screen. The compound may have moderate solubility at room temp but good solubility when hot. |
| Polar | Ethanol, Methanol, Water | The compound is likely too soluble in these at room temperature for a single-solvent recrystallization. |
Q7: My product "oiled out" instead of forming crystals. What should I do?
A7: "Oiling out" happens when the solution becomes supersaturated at a temperature above the compound's melting point or when cooling is too rapid.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount more of the hot solvent to make the solution slightly less saturated, then allow it to cool much more slowly.[9]
-
Solution 2: Try a two-solvent recrystallization system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at the boiling temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[11]
Part 4: Final Purity Assessment
Q8: My purification is complete. How do I confirm the purity and identity of the final product?
A8: Never assume a purification was successful without analytical confirmation.
-
¹H and ¹³C NMR: This is the best method for confirming the structure and assessing purity. The final spectrum should be clean, with correct integrations and no significant impurity signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides purity information (a single peak on the chromatogram) and confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity.[10][12] Impurities typically broaden and depress the melting point range. The related isomer 4-(2-pyridyl)benzaldehyde has a melting point of 50-52 °C.[13]
By systematically applying the diagnostic and purification strategies outlined in this guide, you can confidently overcome the challenges associated with purifying this compound and obtain a high-quality product for your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. 3-(Pyridin-3-ylmethoxy)-benzaldehyde | 128133-56-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Home Page [chem.ualberta.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]
Identifying and minimizing byproducts in 3-(2-pyridyl)benzaldehyde synthesis
Welcome to the technical support center for the synthesis of 3-(2-pyridyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this valuable synthetic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1][2] Its synthesis, most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling, requires careful control of reaction parameters to achieve high purity and yield.[3][4][5] This guide provides practical, field-proven insights to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common approaches are:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., 2-pyridylboronic acid) with an organohalide (e.g., 3-bromobenzaldehyde) in the presence of a palladium catalyst and a base.[4][6]
-
Stille Coupling: This method involves the reaction of an organotin compound (e.g., 2-(tributylstannyl)pyridine) with an organohalide (e.g., 3-bromobenzaldehyde) catalyzed by a palladium complex.[7][8][9]
The choice between these methods often depends on the availability and stability of the starting materials, as well as tolerance to functional groups.
Q2: I am observing a significant amount of a biaryl byproduct that appears to be a homocoupling of my 2-pyridylboronic acid in a Suzuki-Miyaura reaction. What is the cause and how can I minimize it?
A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of 2,2'-bipyridine. This is primarily caused by the presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the organoboron reagent.[10]
Mitigation Strategies:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.[10]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas throughout the entire process to prevent atmospheric oxygen from entering the reaction vessel.[10]
-
Catalyst Choice: Some palladium catalysts may be more susceptible to promoting homocoupling. Consider screening different palladium sources and ligands.
Q3: My Stille coupling reaction is sluggish and giving low yields. What are the likely causes?
A3: Several factors can contribute to low yields in a Stille coupling reaction for the synthesis of this compound:
-
Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and may have degraded. Ensure that the catalyst is fresh and has been stored under an inert atmosphere.
-
Inefficient Transmetalation: The transfer of the pyridyl group from the tin reagent to the palladium center is a crucial step. The choice of ligands on the palladium catalyst can significantly influence the rate of this step.
-
Purity of Reagents: The purity of the 2-(tributylstannyl)pyridine and 3-bromobenzaldehyde is paramount. Impurities can interfere with the catalytic cycle.
Q4: How can I effectively remove the tin byproducts from my Stille coupling reaction?
A4: The removal of organotin byproducts, such as tributyltin bromide, is a common challenge in Stille couplings due to their toxicity and similar chromatographic behavior to the desired product.[8][11]
Effective Purification Techniques:
-
Aqueous KF Wash: A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF).[12] The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration. For this to be effective, vigorous stirring for at least an hour is recommended.[12]
-
Chromatography on Triethylamine-Treated Silica Gel: Flash chromatography using silica gel that has been pre-treated with 2-5% triethylamine in the eluent can significantly improve the separation of the product from tin residues.[12]
Troubleshooting Guide: Byproduct Identification and Minimization
This section provides a detailed breakdown of common byproducts, their identification, and strategies for their minimization.
| Byproduct | Identification (Analytical Techniques) | Plausible Cause | Minimization Strategy |
| 2,2'-Bipyridine (from Suzuki-Miyaura) | GC-MS, LC-MS, 1H NMR | Oxidative homocoupling of 2-pyridylboronic acid due to the presence of oxygen.[10] | Rigorous degassing of solvents and maintaining a strict inert atmosphere (Ar or N2).[10] |
| 3,3'-Diformylbiphenyl (from Suzuki-Miyaura or Stille) | GC-MS, LC-MS, 1H NMR | Homocoupling of 3-bromobenzaldehyde. | Optimize catalyst and ligand choice. Ensure high purity of the aryl halide. |
| Benzaldehyde (from protodeborylation in Suzuki-Miyaura) | GC-MS, 1H NMR | Premature cleavage of the C-B bond of the boronic acid by protons (often from residual water). | Use anhydrous solvents and reagents. The choice of base is also critical; weaker bases may be beneficial.[10] |
| Hexabutylditin (from Stille) | GC-MS, 1H NMR | Homocoupling of the organostannane reagent.[8] | Ensure the reaction is run under an inert atmosphere. Pre-treatment with iodine (I₂) before a KF wash can convert it to Bu₃SnI, which is easier to remove.[12] |
| Over-reduction or Oxidation of the Aldehyde | GC-MS, LC-MS, IR, 1H NMR | Incompatible reagents or reaction conditions. | Careful selection of reagents and control of reaction temperature. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
Materials:
-
3-Bromobenzaldehyde
-
2-Pyridylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a dried Schlenk flask, add 3-bromobenzaldehyde (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Add Pd(PPh₃)₄ (0.03 equiv.) to the stirred mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate.
-
Also spot the starting materials (3-bromobenzaldehyde) for comparison.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
This is a simplified representation of reaction monitoring. For complex reaction mixtures, more advanced techniques may be necessary.[13]
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Byproduct Formation Pathway: Homocoupling
Caption: Common homocoupling byproduct pathways in Suzuki-Miyaura and Stille reactions.
Workflow for Purification after Stille Coupling
Caption: A typical workflow for the purification of the product from a Stille coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Optimizing reaction conditions for the synthesis of 3-(2-pyridyl)benzaldehyde derivatives
Welcome to the technical support center for the synthesis of 3-(2-pyridyl)benzaldehyde derivatives. These biaryl carbonyl compounds are crucial building blocks in medicinal chemistry and materials science, valued for their role as versatile intermediates in the creation of complex molecular architectures.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their synthesis, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. Our goal is to equip you with the expertise to not only identify and solve common experimental issues but also to proactively optimize your reaction conditions for higher yields and purity.
Section 1: Foundational Synthetic Strategies: Suzuki-Miyaura and Stille Coupling
The construction of the C-C bond between the pyridine and benzaldehyde rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two workhorse methods in this context are the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Stille coupling, which employs an organotin reagent.[2][3][4]
-
Suzuki-Miyaura Coupling: This reaction pairs an aryl or heteroaryl halide (or triflate) with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[3] Its advantages include the use of relatively stable, non-toxic, and readily available organoboron reagents.[2][5]
-
Stille Coupling: This method involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[6][7] Organotin reagents are known for their tolerance of a wide variety of functional groups and their stability to air and moisture.[7][8] However, the toxicity of tin compounds is a significant drawback.[7][8]
Below, we delve into specific troubleshooting scenarios for each of these pivotal reactions.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool, but its success with heteroaromatic substrates like those in the synthesis of this compound derivatives can be sensitive to a variety of factors.[9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can often be attributed to a few critical areas. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Arylboronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[11] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or an MIDA boronate can mitigate this issue.[2][11]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[11] If you are using an aryl chloride, a more specialized and highly active catalyst system may be necessary.[2][11]
-
Catalyst and Ligand Degradation: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[11] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[11]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[11] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[11] The purity of your base is also important for consistent results.
-
Q2: I suspect protodeboronation of my boronic acid is the main problem. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge, especially with heteroaryl boronic acids.[9][11] Here are several strategies to address it:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[3][11] A weaker base or a base with low water content can sometimes be beneficial. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or organic bases.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][3][11] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[11]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[11] Monitor your reaction progress closely to avoid unnecessarily long reaction times.
Q3: I am observing significant amounts of homocoupling of my starting materials. What causes this and how can I prevent it?
A3: Homocoupling, the formation of biaryl products from two identical molecules of the starting material, can be a significant side reaction.
-
Homocoupling of Boronic Acids: This can occur due to the presence of oxygen, which can promote the oxidative coupling of the boronic acid. Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial.
-
Homocoupling of Aryl Halides: This can be promoted by certain palladium catalyst systems, especially at higher temperatures. Optimizing the catalyst and ligand system can help to suppress this side reaction.
Q4: How do I choose the right ligand for the coupling of a pyridyl boronic acid with a benzaldehyde derivative?
A4: Ligand choice is critical for a successful Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst.[12][13][14][15]
-
Electron-Rich and Bulky Ligands: For challenging couplings, such as those involving heteroaryl chlorides, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often more effective than traditional ligands like triphenylphosphine (PPh₃).[13][16] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[12][17]
-
Bidentate Ligands: Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective and offer different reactivity profiles.[13][14]
The optimal ligand will depend on the specific substrates, so screening a few different types is often necessary.
Optimized Suzuki-Miyaura Protocol for this compound
This protocol provides a starting point for the synthesis of this compound from 3-formylphenylboronic acid and 2-bromopyridine.
Materials:
-
3-Formylphenylboronic acid
-
2-Bromopyridine
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 3-formylphenylboronic acid (1.2 eq.), 2-bromopyridine (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ (0.03 eq.) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Readily available and effective for many substrates. |
| Ligand | PPh₃, dppf, Buchwald ligands (for challenging substrates) | Influences catalyst activity and stability.[12][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[18][19] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Sufficient energy for catalytic turnover without promoting decomposition. |
Section 3: Troubleshooting Guide for Stille Coupling
While often highly effective, Stille couplings come with their own set of challenges, most notably the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Stille coupling reaction is sluggish or not proceeding to completion. What should I try?
A1: A stalled Stille reaction can often be revitalized by addressing the following:
-
Catalyst and Ligand Choice: As with Suzuki couplings, the choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky ligands such as P(t-Bu)₃ are often required.[20]
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
-
Solvent: Aprotic polar solvents like DMF, NMP, or dioxane are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q2: I am struggling to remove the tin byproducts from my reaction mixture. What are the best purification strategies?
A2: Removing toxic and often greasy tin byproducts (e.g., Bu₃SnCl) is a common challenge in Stille couplings.[7]
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a highly effective method.[7] The fluoride ions react with the tin byproducts to form insoluble and easily filterable trialkyltin fluoride.
-
Column Chromatography: While standard silica gel chromatography can be effective, the nonpolar nature of tin byproducts can sometimes lead to co-elution with the desired product. Using a slightly more polar eluent system or treating the crude product with KF prior to chromatography can be beneficial.
Q3: What are the most common side reactions in a Stille coupling, and how can I minimize them?
A3: The most prevalent side reaction is the homocoupling of the organostannane reagent.[6][7][8]
-
Mechanism of Homocoupling: This can occur through two primary pathways: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6]
-
Minimization Strategies:
-
Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) to avoid the involvement of a Pd(II) precatalyst.
-
Ensure a strictly inert atmosphere to suppress radical pathways.
-
Optimize the stoichiometry of your reactants. Using a slight excess of the aryl halide can sometimes disfavor stannane homocoupling.
-
General Stille Coupling Protocol for this compound
This protocol outlines a general procedure for the synthesis of this compound from 3-bromobenzaldehyde and 2-(tributylstannyl)pyridine.
Materials:
-
3-Bromobenzaldehyde
-
2-(Tributylstannyl)pyridine
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq.) and 2-(tributylstannyl)pyridine (1.1 eq.).
-
Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene to the flask.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of KF, stir vigorously for 1 hour, and then filter to remove the precipitated tin fluoride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Common and effective Pd(0) sources.[8] |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Triphenylphosphine is a standard choice. |
| Solvent | Toluene, DMF, Dioxane | Anhydrous, aprotic solvents are preferred. |
| Temperature | 90-120 °C | Higher temperatures are often required for Stille couplings. |
| Additives | CuI (optional) | Can accelerate the transmetalation step. |
Section 4: Visualizing the Workflow
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Suzuki and Stille cross-coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. reddit.com [reddit.com]
- 17. theses.enscm.fr [theses.enscm.fr]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Strategies to avoid polymerization during pyridine aldehyde synthesis
Technical Support Center: Pyridine Aldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyridine aldehyde synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these valuable but often unstable compounds. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it. Here, we address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure your syntheses are both successful and reproducible.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction mixture is turning dark brown or black and becoming viscous, resulting in a very low yield of the desired pyridine aldehyde. What is happening and how can I fix it?
A1: This is a classic sign of polymerization, a frequent issue in pyridine aldehyde synthesis. The darkening color and increased viscosity indicate the formation of high-molecular-weight oligomers or polymers.
Root Cause Analysis: Pyridine aldehydes, particularly those with the aldehyde group at the 2- or 4-position, are highly susceptible to self-condensation reactions, most commonly an aldol-type condensation.[1][2] The electron-withdrawing nature of the pyridine ring increases the acidity of the α-protons on the aldehyde, making them easily deprotonated, especially under basic or even neutral conditions. The resulting enolate then acts as a nucleophile, attacking another aldehyde molecule and initiating a polymerization cascade. Heat and the presence of certain metal catalysts can exacerbate this process.
Immediate Corrective Actions:
-
Lower the Reaction Temperature: Many side reactions, including polymerization, are accelerated at higher temperatures. If your protocol allows, run the reaction at a lower temperature, even if it extends the reaction time.
-
Control the pH: Avoid basic conditions where possible. If a base is required, use a weaker, non-nucleophilic base and add it slowly at a low temperature. Under acidic conditions, a diprotonated, highly reactive "superelectrophilic" species can form, which can also lead to side reactions, so careful pH control is crucial.[3][4]
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to polymerization.
Preventative Strategies for Future Syntheses:
-
Choice of Oxidant: When preparing pyridine aldehydes via oxidation of the corresponding methyl or hydroxymethyl pyridine, the choice of oxidizing agent is critical. Mild, neutral oxidants are preferred. Manganese dioxide (MnO₂) is a widely used and effective choice as it is a heterogeneous reagent that can be easily filtered off, minimizing acidic or basic byproducts in the reaction mixture.[5][6] Avoid strong oxidants like potassium permanganate or chromic acid, which can lead to over-oxidation to the carboxylic acid and promote side reactions.[7]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can generate radical species that may initiate polymerization.
Q2: I am attempting to synthesize 2-pyridinecarboxaldehyde, but I consistently get a complex mixture and signs of aldol condensation. What specific strategies can I employ?
A2: 2-Pyridinecarboxaldehyde is notoriously unstable and prone to side reactions.[8] The proximity of the nitrogen atom to the aldehyde group influences its reactivity significantly.
Mechanism of Instability: The lone pair on the pyridine nitrogen can participate in intramolecular reactions or influence the electronic properties of the aldehyde, making it more susceptible to nucleophilic attack and enolate formation.
Recommended Protocol: Oxidation of 2-Pyridylmethanol with Activated Manganese Dioxide (MnO₂) This is one of the most reliable methods. The heterogeneity of the oxidant allows for easy removal and helps to avoid harsh conditions that promote polymerization.[5][9]
Step-by-Step Experimental Protocol:
-
Activation of MnO₂: Commercially available MnO₂ can have varying activity. To ensure high reactivity, activate it by heating at 110-120 °C under vacuum for 24 hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-pyridinemethanol (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or chloroform.
-
Addition of MnO₂: Add activated MnO₂ (5-10 equivalents by weight) to the solution. The large excess is necessary due to the oxidant's surface-area-dependent reactivity.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature or gentle reflux (e.g., 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the MnO₂ by filtration through a pad of Celite®. Wash the Celite pad thoroughly with the reaction solvent to recover all the product.
-
Purification: The resulting filtrate contains the 2-pyridinecarboxaldehyde. It is crucial to handle this solution with care. See Q3 for purification strategies.
Q3: My synthesis seems successful according to TLC, but I lose most of my product during purification. How can I improve the isolation of my pyridine aldehyde?
A3: Purification is a critical step where significant product loss and polymerization can occur. Standard purification methods often need to be modified.
Challenges in Purification:
-
Silica Gel Chromatography: The slightly acidic nature of standard silica gel can catalyze polymerization. The extended time the aldehyde spends on the column increases the risk of degradation.
-
Distillation: Heating the crude product for distillation can provide the energy needed to initiate polymerization, especially if catalytic impurities are present.
Troubleshooting Purification:
| Method | Problem | Solution |
| Silica Gel Chromatography | Acidic silica catalyzes polymerization. | 1. Neutralize Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (or another volatile base) and pack the column with this slurry. 2. Use Deactivated Alumina: Basic or neutral alumina can be a less reactive alternative to silica gel. 3. Flash Chromatography: Run the column quickly to minimize the residence time of the aldehyde on the stationary phase. |
| Distillation | Thermal stress induces polymerization. | 1. Vacuum Distillation: Use a high vacuum to lower the boiling point of the aldehyde, minimizing thermal decomposition.[10] 2. Addition of an Inhibitor: Add a small amount of a non-volatile radical inhibitor, such as hydroquinone, to the distillation flask. 3. Short-Path Distillation: For small scales, a Kugelrohr or short-path apparatus minimizes the time the compound spends at high temperatures. |
| Crystallization/Derivative Formation | Product is an oil or unstable in solution. | 1. Oxime Formation: Convert the crude aldehyde directly to its oxime derivative using hydroxylamine hydrochloride.[11] Oximes are often stable, crystalline solids that can be easily purified by recrystallization. The pure aldehyde can be regenerated from the oxime if necessary, though the oxime itself is often a useful synthetic intermediate. |
Visualizing the Problem: Polymerization and Workflow
To better understand the challenges, the following diagrams illustrate the key chemical pathway for polymerization and a recommended troubleshooting workflow.
Caption: Simplified aldol condensation pathway.
Caption: Troubleshooting workflow for pyridine aldehyde synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: Why are pyridine aldehydes, in general, more prone to polymerization than benzaldehyde? The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon.[12] This makes it more susceptible to nucleophilic attack. Furthermore, for 2- and 4-pyridine aldehydes, the ring can stabilize the negative charge of the enolate intermediate through resonance, making the α-proton more acidic and easier to remove, thus facilitating the initial step of aldol condensation.
FAQ 2: Can I use a standard antioxidant like BHT to prevent polymerization during the reaction? While radical inhibitors like Butylated hydroxytoluene (BHT) or hydroquinone can be effective in preventing radical-initiated polymerization, the primary pathway for degradation of pyridine aldehydes is often the acid/base-catalyzed aldol condensation, which is an ionic mechanism. Therefore, BHT may have a limited effect during the reaction itself but can be very useful during storage or distillation to prevent degradation from autoxidation.
FAQ 3: What are the best practices for storing purified pyridine aldehydes? Pyridine aldehydes are often sensitive to light, air, and moisture.[8] For long-term storage, they should be stored under an inert atmosphere (argon or nitrogen), in an amber vial, and at a low temperature (refrigerator or freezer at <4 °C).[7] For particularly unstable aldehydes, storing them as a dilute solution in a dry, aprotic solvent may improve their shelf life compared to storing them neat.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 3. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of Pyridine Derivatives
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you overcome common challenges in synthesizing specifically substituted pyridine derivatives.
Frequently Asked Questions (FAQs)
This section addresses broad, overarching questions about regioselectivity in pyridine synthesis.
Q1: My pyridine synthesis is producing a mixture of regioisomers. What are the primary factors that control regioselectivity?
A1: Regioselectivity in pyridine ring synthesis is fundamentally governed by a combination of electronic and steric factors inherent to your chosen starting materials and reaction mechanism. Most synthetic approaches involve the condensation of carbonyl compounds and an ammonia source or cycloaddition reactions.[1] The key is to control how these components come together.
-
Electronic Effects: The inherent polarity and reactivity of your substrates are paramount. In multi-component reactions like the Hantzsch or Bohlmann-Rahtz synthesis, the initial nucleophilic attack or Michael addition sets the stage. The electronic nature of substituents on your precursors will dictate which positions are more reactive.
-
Steric Hindrance: Bulky substituents on starting materials can physically block attack at a specific position, favoring the formation of the less sterically hindered isomer. This is a crucial tool for directing the outcome of a reaction.[1]
-
Reaction Conditions: Factors like solvent, temperature, and the presence or absence of a catalyst can dramatically alter the reaction pathway. For instance, acid catalysis can accelerate specific steps, locking in a particular regiochemical outcome before side reactions occur.[2][3]
Q2: How do I choose the right synthetic strategy to target a specific substitution pattern on the pyridine ring (e.g., 2,4-disubstituted vs. 2,5-disubstituted)?
A2: The target substitution pattern is the most critical factor in selecting your synthetic route. There is no one-size-fits-all method.
-
For Symmetrical or Simple Patterns (e.g., 2,6- or 3,5-disubstituted): Classical condensation reactions like the Hantzsch synthesis are excellent choices. This method involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia source, often leading to symmetrically substituted pyridines.[4][5]
-
For Unsymmetrical Patterns (e.g., 2,3,6-trisubstituted): The Bohlmann-Rahtz synthesis is highly effective. It proceeds by the condensation of an enamine with an ethynylketone, offering total control of regiochemistry to build highly functionalized pyridines.[3][6]
-
For C3- or C4-Functionalization: Direct C-H functionalization using transition-metal catalysis is a modern and powerful approach. Depending on the catalyst and directing group strategy, you can selectively target positions that are difficult to access via classical methods.[7][8][9] For instance, using a removable blocking group can enable selective C4-alkylation via a Minisci-type reaction.[10][11]
Q3: My electrophilic aromatic substitution (EAS) on a pre-existing pyridine ring is failing or giving low yields. Why is this happening and what can I do?
A3: This is a common and expected challenge. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards attack by electrophiles.[12] Furthermore, the acidic conditions often used in EAS reactions protonate the pyridine nitrogen, which further deactivates the ring.
Troubleshooting Strategies:
-
Use Activating Groups: Introduce electron-donating groups (EDGs) onto the ring to increase its nucleophilicity.
-
Employ Pyridine N-oxide: This is the most common and effective strategy. The N-oxide is significantly more reactive towards electrophiles and strongly directs substitution to the C4 position. The N-oxide group can be easily removed later by deoxygenation to yield the desired substituted pyridine.[12]
Workflow: Activating Pyridine for Electrophilic Attack
Caption: Activating pyridine via N-oxide formation for C4-substitution.
Troubleshooting Guides for Specific Synthetic Methods
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which are subsequently oxidized to pyridines.[4] While robust for symmetrical products, achieving regioselectivity in unsymmetrical syntheses is a common challenge.
Q: I am trying to synthesize an unsymmetrical pyridine using the Hantzsch reaction, but I'm getting a mixture of products or a low yield of the desired isomer. How can I improve this?
A: The key to a regioselective unsymmetrical Hantzsch synthesis is to control the order of the condensation steps. Randomly mixing all four components (an aldehyde, two different β-dicarbonyl compounds, and ammonia) will inevitably lead to a statistical mixture of products.
Core Problem: You are forming multiple enamines and Knoevenagel adducts in situ, which can then cross-react in undesired ways.
Solution: Stepwise Intermediate Formation The most reliable solution is to pre-form one of the key intermediates before introducing the final components. This forces the reaction down a specific pathway.
Protocol 1: Pre-formation of the Enamine This approach is ideal when one of your β-dicarbonyl compounds is more reactive or precious.
-
Step 1: Enamine Synthesis: React your first β-keto ester (Component A) with ammonia or ammonium acetate to form the corresponding enamine. Monitor this reaction by TLC or LC-MS to ensure complete conversion.
-
Step 2: Knoevenagel Condensation: In a separate flask, perform a Knoevenagel condensation between your aldehyde and the second β-dicarbonyl compound (Component B).
-
Step 3: Final Cyclization: Add the pre-formed enamine from Step 1 to the Knoevenagel product from Step 2. This will proceed through a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring with defined regiochemistry.
-
Step 4: Aromatization: Oxidize the resulting dihydropyridine using a suitable oxidant (e.g., nitric acid, iodine, or MnO₂) to yield the final pyridine product.[13]
Workflow for Regiocontrolled Hantzsch Synthesis
Caption: Controlled vs. uncontrolled pathways in Hantzsch synthesis.
The Bohlmann-Rahtz Pyridine Synthesis
This method involves the reaction of an enamine with an alkynone to produce highly substituted pyridines.[3] While inherently offering good regiochemical control, the reaction can be sluggish and require harsh conditions.[14]
Q: My Bohlmann-Rahtz reaction requires very high temperatures for the final cyclodehydration step, leading to decomposition of my product. How can I promote the reaction under milder conditions?
A: The high temperature is typically required to facilitate a Z/E isomerization of the aminodiene intermediate, which is a prerequisite for the cyclization.[3] Using a catalyst can significantly lower this activation barrier.
Solution: Employ Acid Catalysis Both Brønsted and Lewis acids can catalyze the Michael addition, isomerization, and cyclodehydration steps, allowing the reaction to proceed at much lower temperatures in a single step.
| Catalyst Type | Example | Typical Conditions | Advantages & Considerations |
| Brønsted Acid | Acetic Acid, Amberlyst 15 | 50-80 °C in Toluene or EtOH | Effective and inexpensive. Amberlyst 15 allows for easy workup.[2] May not be suitable for highly acid-sensitive substrates. |
| Lewis Acid | Ytterbium triflate (Yb(OTf)₃), Zinc bromide (ZnBr₂) | 20 mol% Yb(OTf)₃ or 15 mol% ZnBr₂ in refluxing toluene | Generally more efficient, accelerating all steps of the cascade.[3] Can also lead to decomposition of acid-sensitive enamines. |
Troubleshooting Protocol: Lewis Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your enamine (1.0 equiv), the alkynone (1.1 equiv), and the Lewis acid catalyst (e.g., 15 mol% ZnBr₂).
-
Solvent: Add anhydrous toluene as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.
Transition-Metal Catalyzed C-H Functionalization
Directing the regioselectivity of C-H functionalization on the pyridine core is a significant challenge due to the coordinating ability of the nitrogen atom, which can poison catalysts or direct reactions to the C2 position.[9][15]
Q: I am attempting a transition-metal-catalyzed C-H borylation/alkenylation on a pyridine substrate, but I'm getting poor regioselectivity, with a mixture of C2, C3, and C4 products. How can I control the position of functionalization?
A: Achieving high regioselectivity in pyridine C-H functionalization requires overcoming the intrinsic electronic biases of the ring. The strategy depends entirely on the desired position.
Controlling Regioselectivity in Pyridine C-H Borylation
| Target Position | Strategy | Mechanistic Rationale | Key References |
| C4 (para) | Steric Hindrance: Use a bulky ligand (e.g., dtbpy) on an Iridium catalyst. | The bulky ligand blocks the more accessible C2 and C6 positions, forcing the catalyst to interact with the C4-H bond. | Marder, Steel et al.[15] |
| C3 (meta) | Lewis Acid (LA) Assistance: Employ a bifunctional Ir-LA catalyst. | The Lewis acid coordinates to the pyridine nitrogen, deactivating the C2/C6 positions and electronically favoring borylation at the C3 position.[15] This prevents catalyst poisoning. | Nakao et al.[15] |
| C2 (ortho) | Directing Groups: Install a directing group at the nitrogen (e.g., N-oxide) or adjacent to the target C-H bond. | The directing group coordinates to the metal center, delivering the catalyst intramolecularly to the specific C-H bond.[16] | Various |
Troubleshooting Scenario: Favoring C3 (meta) Functionalization
Problem: Your standard Iridium-catalyzed borylation yields primarily the C2 and C4 products due to steric and electronic factors.
Solution: Implement a Lewis-acid assisted protocol to electronically deactivate the ortho positions and prevent catalyst poisoning by the pyridine nitrogen.
Illustrative Protocol: Ir-LA Bifunctional Catalysis for meta-C-H Borylation
-
Catalyst System: Use a combination of an Iridium precursor (e.g., [Ir(cod)OMe]₂) and a Lewis acid co-catalyst, often one with a specific ligand scaffold designed to interact with the pyridine.[15]
-
Substrate: This method is particularly effective for ortho-functionalized pyridines, as the existing substituent provides steric hindrance that further disfavors C2 attack.[15]
-
Reaction Conditions: In a glovebox, combine the pyridine substrate (1.0 equiv), the boron source (e.g., B₂pin₂, 1.5 equiv), the Iridium catalyst (e.g., 2.5 mol%), and the Lewis acid/ligand system in an anhydrous solvent like THF or cyclohexane.
-
Execution: Heat the reaction mixture at the optimized temperature (e.g., 80-100 °C) for 12-24 hours.
-
Analysis: After workup, analyze the product mixture by ¹H NMR and GC-MS to determine the regioisomeric ratio. You should observe a significant increase in the C3-borylated product compared to traditional methods.
References
- 1. baranlab.org [baranlab.org]
- 2. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for Henry Reactions Involving Benzaldehyde Derivatives
Welcome to the dedicated technical support center for optimizing Henry (nitroaldol) reactions with a focus on benzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experimental work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction to the Henry Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2][3] This reaction is of significant importance in organic synthesis as the products can be readily converted into other valuable functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1][4] When using benzaldehyde derivatives, the electronic and steric properties of the substituents on the aromatic ring can significantly influence reaction outcomes.
The core mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[2][5] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.[2][5] It is crucial to remember that all steps of the Henry reaction are reversible, which can impact the overall yield.[1][6][7]
Visualizing the General Mechanism
Caption: The three key steps of the Henry reaction.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst for my Henry reaction involving a substituted benzaldehyde?
A1: The choice of catalyst is critical and depends on your desired outcome (e.g., high yield, diastereoselectivity, or enantioselectivity). Catalysts for the Henry reaction can be broadly categorized into bases, metal-based catalysts, and organocatalysts.
-
Simple Base Catalysts: For achiral synthesis where the primary goal is product formation, a variety of bases can be used. These range from weak bases like triethylamine (Et3N) and sodium bicarbonate (NaHCO3) to stronger bases like 1,8-Diazabicycloundec-7-ene (DBU) and alkali metal hydroxides (e.g., KOH).[1][5][8] The strength of the base can influence the reaction rate and the potential for side reactions.[8] For sensitive substrates, a weaker base is often preferred to minimize side reactions like the Cannizzaro reaction.[6]
-
Metal-Based Catalysts: For asymmetric reactions aiming for specific stereoisomers, chiral metal catalysts are frequently employed.[1][9] These typically consist of a metal salt (e.g., Cu(OAc)₂, Zn(OTf)₂, Co, Mg, Cr) and a chiral ligand.[1][9] The metal acts as a Lewis acid to activate the aldehyde, while the ligand creates a chiral environment to control the stereochemical outcome.[1][10] Copper(II) complexes with chiral diamine or bis(oxazoline) ligands are particularly common and effective for reactions with benzaldehyde derivatives.[10][11]
-
Organocatalysts: Chiral organocatalysts, such as thioureas, cinchona alkaloids, and proline derivatives, have emerged as powerful tools for enantioselective Henry reactions.[12][13] These catalysts often work through a dual-activation mechanism, using hydrogen bonding to activate both the nucleophile (nitroalkane) and the electrophile (aldehyde).[12][14]
Expert Insight: The electronic nature of the substituent on the benzaldehyde ring is a key factor. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often better yields.[6] Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow the reaction down. You may need a more active catalyst system for electron-rich benzaldehydes.
Q2: I am performing an asymmetric Henry reaction, but the enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?
A2: Low enantiomeric excess in an asymmetric Henry reaction is a common issue that can stem from several factors.
-
Suboptimal Catalyst System: The choice of metal, ligand, and their ratio is crucial. The coordination geometry of the metal-ligand complex dictates the chiral environment. It is often necessary to screen a variety of ligands to find the best match for your specific benzaldehyde derivative.
-
Incorrect Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures lead to higher ee values as it enhances the energy difference between the diastereomeric transition states.[15] Try running the reaction at 0 °C, -20 °C, or even lower if your solvent system allows.
-
Solvent Effects: The solvent can influence the solubility of the catalyst, the stability of the transition state, and the overall reaction rate. Protic solvents can sometimes interfere with the catalyst's active sites. Screening solvents with different polarities (e.g., THF, CH₂Cl₂, Toluene, alcohols) is recommended.[15]
-
Background Uncatalyzed Reaction: If the base used in the catalyst system (or present as an additive) is too strong, it can promote a non-selective background reaction, which will erode the overall enantioselectivity.
Troubleshooting Workflow for Low Enantiomeric Excess:
Caption: A step-by-step guide to troubleshooting low enantioselectivity.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause 1: Inactive Catalyst.
-
Why it happens: The chosen base may be too weak to deprotonate the nitroalkane effectively.[7] The pKa of most nitroalkanes is around 17 in DMSO.[1] Alternatively, the catalyst may have degraded due to exposure to air or moisture.[11]
-
Solution:
-
If using a weak base, switch to a stronger base (e.g., DBU, K₂CO₃).
-
For metal-catalyzed reactions, ensure the metal salt and ligand are of high purity and handled under an inert atmosphere if they are air or moisture-sensitive.[11]
-
Consider in situ generation of the active catalyst complex, for example, by stirring the metal salt and ligand for a period before adding the substrates.[15][16]
-
-
-
Potential Cause 2: Poor Substrate Reactivity.
-
Why it happens: Steric hindrance on the benzaldehyde derivative (e.g., ortho-substituents) can slow down the nucleophilic attack.[6] As mentioned, strong electron-donating groups on the aldehyde can also reduce its reactivity.[6]
-
Solution:
-
Increase the reaction temperature. However, be aware that this might lead to side reactions or lower stereoselectivity.[17]
-
Increase the reaction time. Monitor the reaction by TLC or GC/MS to determine the optimal duration.[18]
-
Use a more reactive catalyst system, such as a more Lewis acidic metal or a more basic organocatalyst.
-
-
-
Potential Cause 3: Reversibility of the Reaction.
Problem 2: Formation of Multiple Products and Side Reactions
-
Potential Cause 1: Dehydration of the β-nitro alcohol.
-
Why it happens: The initial β-nitro alcohol product can easily eliminate water, especially at elevated temperatures or in the presence of a strong base, to form a nitroalkene.[6][20]
-
Solution:
-
If the β-nitro alcohol is the desired product, run the reaction at a lower temperature.
-
Use a milder base or a catalytic system known to favor the alcohol product.
-
Quench the reaction as soon as TLC indicates the formation of the desired product is complete to prevent further reaction.
-
-
-
Potential Cause 2: Cannizzaro Reaction.
-
Why it happens: In the presence of a strong base, benzaldehyde derivatives (which lack α-protons) can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[6]
-
Solution:
-
Avoid using strong, stoichiometric bases like NaOH or KOH if possible.
-
Use a catalytic amount of a weaker base or an organocatalyst.
-
-
-
Potential Cause 3: Catalyst Deactivation/Poisoning.
-
Why it happens: Impurities in the starting materials or solvent can act as poisons for the catalyst, binding to its active sites and inhibiting its function.[21][22] Over time, the catalyst can also degrade or form inactive aggregates.[21]
-
Solution:
-
Ensure all starting materials and solvents are purified and dry.
-
For heterogeneous catalysts, check for leaching of the active species into the solution.
-
If catalyst deactivation is suspected, try adding a fresh portion of the catalyst to the reaction mixture.
-
-
Data Summary: Catalyst Performance in Asymmetric Henry Reaction
The following table summarizes the performance of different catalytic systems in the asymmetric Henry reaction between various benzaldehydes and nitromethane, providing a comparative overview of their effectiveness.
| Catalyst System (Ligand + Metal Salt) | Benzaldehyde Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Diamine 3 + Cu(OAc)₂ | o-Nitrobenzaldehyde | n-PrOH | RT | 20 | >99 | 98 | [11] |
| Chiral Diamine 3 + Cu(OAc)₂ | p-Nitrobenzaldehyde | n-PrOH | RT | 20 | >99 | 95 | [11] |
| Chiral Diamine 3 + Cu(OAc)₂ | Benzaldehyde | n-PrOH | RT | 20 | 97 | 93 | [11] |
| Thiophene-bis(β-amino alcohol) L4 + Cu(OAc)₂ | 2-Nitrobenzaldehyde | EtOH | 25 | 24 | >99 | 94.6 | [15] |
| Thiophene-bis(β-amino alcohol) L4 + Cu(OAc)₂ | 4-Chlorobenzaldehyde | EtOH | 25 | 24 | 98 | 91.2 | [15] |
| (S)-Cu Complex (S)-Cu1 | o-Nitrobenzaldehyde | CH₂Cl₂/THF | RT | 24 | 78 | 77 | [17] |
| Quinine Derivative | Aromatic Aldehydes | - | - | - | - | - | [1][9] |
Experimental Protocols
Protocol 1: General Procedure for a Chiral Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from a procedure utilizing a chiral diamine-Cu(OAc)₂ complex.[11][16]
-
Catalyst Preparation: In a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), combine the chiral ligand (e.g., 5 mol%) and Cu(OAc)₂·H₂O (5 mol%) in the chosen solvent (e.g., n-propyl alcohol).
-
Complex Formation: Stir the resulting mixture at room temperature for 1-2 hours. The formation of the catalyst complex is often indicated by a color change.
-
Substrate Addition: To this solution, add the benzaldehyde derivative (1.0 equivalent).
-
Reaction Initiation: Add nitromethane (typically 5-10 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 10 °C) and monitor its progress using Thin Layer Chromatography (TLC).[16]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[16]
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - How to choose a base catalyst for nitroaldol/Henry reaction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 13. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Navigating the "2-Pyridyl Problem" in Cross-Coupling Reactions
Welcome to our dedicated technical support center for overcoming the unique challenges associated with the cross-coupling of 2-pyridyl nucleophiles. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of incorporating the 2-pyridyl moiety into their target molecules. The "2-pyridyl problem" is a well-documented set of obstacles, primarily stemming from the electronic nature of the pyridine ring and the instability of its organometallic derivatives.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to successfully navigate these challenges.
The Core Challenge: Why are 2-Pyridyl Nucleophiles so Difficult?
The primary difficulties in using 2-pyridyl nucleophiles in cross-coupling reactions can be attributed to a few key factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes.[4]
-
Nucleophile Instability: Many 2-pyridyl organometallic reagents, particularly boronic acids, are susceptible to decomposition pathways like protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4][5][6]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[4][7]
This guide will address these core issues within the context of specific, widely-used cross-coupling reactions.
Troubleshooting Guide & FAQs
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is notoriously problematic for 2-pyridylboronic acids.[1][2][3]
Q1: My Suzuki-Miyaura reaction with 2-pyridylboronic acid is giving very low yields, and I'm mostly recovering my starting material. What's going wrong?
A1: This is a classic symptom of the "2-pyridyl problem" in Suzuki couplings. The likely culprits are protodeboronation of your 2-pyridylboronic acid and/or slow transmetalation.[4][7] The 2-pyridylboron bond is highly susceptible to cleavage by acidic protons, leading to the destruction of your nucleophile.[4]
Troubleshooting Steps:
-
Switch to a More Stable Boron Reagent: Standard 2-pyridylboronic acids are often too unstable. Consider using more robust alternatives:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[6][8]
-
Organotrifluoroborates (e.g., potassium 2-pyridyltrifluoroborate): These are generally more stable than the corresponding boronic acids.[9]
-
Pinacol esters: While still susceptible to decomposition, they can be more stable than the free boronic acids.[7]
-
-
Optimize Your Base and Solvent System:
-
Base Selection: The choice of base is critical. While aqueous bases are common in Suzuki couplings, they can exacerbate protodeboronation. Consider using anhydrous conditions with bases like Cs₂CO₃ or K₃PO₄.[10]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred.
-
-
Ligand Choice: Standard phosphine ligands may not be sufficient. Use bulky, electron-rich phosphine ligands that can accelerate the catalytic cycle and stabilize the palladium center.
-
Additives: The addition of copper(I) salts (e.g., CuI, CuTC) can sometimes improve yields, although the exact role is debated—it may facilitate transmetalation or stabilize the boronic acid.[1][2]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is often a result of oxidative coupling of the boronic acid, which can be promoted by the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[11]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[11]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[11]
Visualizing the Problem: Protodeboronation of 2-Pyridyl Boronic Acid
Caption: Intramolecular coordination facilitates protodeboronation.
Section 2: Negishi Coupling
Negishi coupling, which utilizes organozinc reagents, is often a more reliable alternative to the Suzuki-Miyaura reaction for 2-pyridyl nucleophiles.[13][14][15]
Q3: I'm considering using Negishi coupling for my 2-pyridyl fragment. What are the main advantages and potential pitfalls?
A3: The primary advantage of using 2-pyridylzinc reagents is their enhanced stability and reliability compared to their boronic acid counterparts, largely avoiding the issue of protodeboronation.[14][15] They are also generally more reactive, often allowing for milder reaction conditions.[14][16]
Potential Pitfalls & Solutions:
-
Preparation and Handling of Organozinc Reagents: While more stable in solution than many other organometallics, organozinc reagents can still be sensitive to air and moisture.
-
Solution: Prepare them in situ from the corresponding 2-halopyridine or use recently developed solid, air-stable 2-pyridylzinc pivalate or dioxanate complexes, which can be handled in air for short periods.[16]
-
-
Functional Group Tolerance: Organozinc reagents are basic and can be incompatible with acidic protons (e.g., -OH, -NH) or certain carbonyl groups in the substrate.
-
Solution: Protect sensitive functional groups before preparing the organozinc reagent. The development of solid zinc pivalates has shown excellent functional group compatibility, tolerating ketones, esters, and free N-H groups.[14]
-
-
Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective for simple substrates, more challenging couplings may require specialized ligands.[9][13]
Experimental Protocol: General Procedure for Negishi Coupling of a Solid 2-Pyridylzinc Reagent
-
To a dry, nitrogen-flushed reaction vessel, add the aryl halide (1.0 equiv), the solid 2-pyridylzinc reagent (1.2-1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add anhydrous THF as the solvent.
-
Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Section 3: Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, and aminopyridines are common structural motifs in pharmaceuticals.
Q4: My Buchwald-Hartwig amination of a 2-halopyridine is not proceeding to completion. What factors should I investigate?
A4: Incomplete conversion in Buchwald-Hartwig aminations involving 2-halopyridines often points to issues with catalyst activity, base strength, or ligand choice. The pyridine nitrogen can interfere with the catalytic cycle.[17][18]
Troubleshooting Workflow:
Caption: A systematic approach to optimizing C-N coupling.
Detailed Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Ensure it is fresh and handled under inert conditions. The solubility of the base is also important; using a solvent like toluene or dioxane where the base has some solubility is beneficial.[18][19]
-
Ligand Choice: The choice of ligand is critical to prevent catalyst inhibition by the pyridine substrate.
-
Palladium Source: Using air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) can lead to more reproducible results than generating the active Pd(0) species in situ.[20]
-
Temperature: These reactions often require elevated temperatures (80-110 °C).[19] If the reaction is sluggish, a modest increase in temperature may be beneficial, but be mindful of potential substrate or product decomposition.
-
Amine Volatility: If you are using a volatile amine (e.g., dimethylamine), the reaction should be performed in a sealed tube to prevent the amine from escaping.[21]
Section 4: Kumada and Stille Couplings
While less common now due to functional group tolerance and toxicity concerns, respectively, these methods can still be effective for 2-pyridyl nucleophiles.
Q5: I need to perform a Kumada coupling with a 2-pyridyl Grignard reagent. What are the major challenges?
A5: The high reactivity of Grignard reagents leads to poor functional group tolerance; they are incompatible with acidic protons and many carbonyl groups.[22][23] Furthermore, standard phosphine and NHC ligands are often ineffective for coupling 2-pyridyl Grignard reagents.[24]
Key to Success:
-
Ligand Selection: The Ackermann group has shown that secondary phosphine oxides (SPOs) are uniquely effective ligands for the palladium-catalyzed Kumada coupling of 2-pyridyl Grignard reagents.[24]
-
Substrate Protection: Ensure that your coupling partner does not contain functional groups that will react with the Grignard reagent.
Q6: Are there any reasons to use a Stille coupling with a 2-pyridylstannane today?
A6: The primary drawback of Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[13][25] However, 2-pyridylstannanes are robust, often commercially available, and can give high yields in scalable reactions where other methods fail.[13] They are particularly useful for the synthesis of polypyridine ligands. If toxicity and purification are manageable within your workflow, Stille coupling remains a viable, albeit less favored, option.[13]
Summary of Troubleshooting Strategies
| Coupling Reaction | Primary Challenge(s) | Recommended Solutions |
| Suzuki-Miyaura | Protodeboronation, Slow Transmetalation | Use stable boron reagents (MIDA, trifluoroborates), bulky phosphine ligands (XPhos, SPhos), anhydrous conditions.[4][8][11] |
| Negishi | Reagent Preparation, Functional Group Tolerance | Use solid, air-stable zinc reagents (pivalates), protect sensitive groups.[16] |
| Buchwald-Hartwig | Catalyst Inhibition, Incomplete Conversion | Use strong bases (NaOtBu), appropriate ligands (Xantphos, Buchwald ligands), and Pd precatalysts.[18] |
| Kumada | Poor Ligand Performance, Functional Group Intolerance | Use secondary phosphine oxide (SPO) ligands, ensure substrate compatibility with Grignard reagents.[24] |
| Stille | Toxicity, Purification Issues | Use only when other methods fail and with appropriate safety precautions for handling tin compounds.[13][25] |
Alternative Strategies: C-H Activation
An increasingly attractive alternative to traditional cross-coupling is the direct C-H activation of the pyridine ring.[13][26] This approach avoids the need to pre-install a handle (like a halogen or organometallic group) on the pyridine, making it a more atom-economical strategy. Palladium and Ruthenium catalysts have been successfully employed for the direct arylation of pyridines and pyridine N-oxides.[26][27][28] While still an evolving field, C-H activation presents a powerful option for circumventing the "2-pyridyl problem" entirely.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 17. bristol.ac.uk [bristol.ac.uk]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kumada Coupling | NROChemistry [nrochemistry.com]
- 23. Kumada coupling - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Stille reaction - Wikipedia [en.wikipedia.org]
- 26. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to 2-, 3-, and 4-Pyridyl-BODIPY Derivatives for Advanced Applications
Boron-dipyrromethene (BODIPY) dyes are a cornerstone of modern fluorescence technology. Their characteristically sharp absorption and emission peaks, high molar extinction coefficients, and robust chemical and photostability make them indispensable tools in fields ranging from cellular imaging to materials science.[1][][3] A key feature of the BODIPY core is its amenability to chemical modification, which allows for the fine-tuning of its photophysical properties for specific applications.[1][4] This guide provides a comparative analysis of a particularly important class of derivatives: those substituted at the meso-position with 2-, 3-, or 4-pyridyl groups. The position of the nitrogen atom within the pyridyl ring imparts distinct and functionally significant properties to each isomer, influencing everything from fluorescence quantum yield to environmental sensitivity.
This guide will delve into the synthesis, comparative photophysical properties, and application-specific performance of these three isomers. We will provide objective, data-driven comparisons to empower researchers, scientists, and drug development professionals to select the optimal pyridyl-BODIPY derivative for their experimental needs.
Section 1: Synthesis of meso-Pyridyl-BODIPYs
The synthesis of meso-pyridyl-BODIPY derivatives is typically achieved through a well-established multi-step process.[1] The general strategy involves the acid-catalyzed condensation of a pyrrole derivative (commonly 2,4-dimethylpyrrole) with the corresponding pyridine carboxaldehyde (2-, 3-, or 4-formylpyridine). This is followed by an oxidation step and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂).
The choice of oxidant and reaction conditions can be critical for maximizing yield. While various oxidants can be used, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is frequently employed for its efficiency in converting the intermediate dipyrromethane to the desired dipyrromethene.[1] The final step involves the addition of a base, such as triethylamine (Et₃N), followed by BF₃·OEt₂ to form the stable, fluorescent BODIPY core.[1][5] While the synthetic route is similar for all three isomers, purification and isolation yields can vary.[1][6]
Below is a generalized workflow for this synthetic process.
Figure 1: Generalized synthetic workflow for meso-pyridyl-BODIPY derivatives.
Section 2: Comparative Photophysical Properties
The electronic communication between the pyridyl substituent and the BODIPY core is highly dependent on the position of the pyridyl nitrogen. This results in significant differences in their absorption and emission characteristics, fluorescence quantum yields, and sensitivity to the local environment.
A consistent trend observed across multiple studies is that the 2-pyridyl-BODIPY derivatives exhibit the lowest fluorescence quantum yields compared to their 3- and 4-pyridyl counterparts.[5][7][8][9] This phenomenon is attributed to a lower rotational barrier for the 2-pyridyl group, which promotes non-radiative decay pathways.[5][7] In contrast, the 3- and 4-pyridyl isomers generally show higher fluorescence quantum yields, making them more suitable for applications requiring bright emission.[5][10][11]
The introduction of electron-withdrawing groups, such as chloro or methoxycarbonyl groups, at the 2,6-positions of the BODIPY core can further enhance the fluorescence quantum yields for all isomers by decreasing the electron density on the core.[5][8][10]
Table 1: Comparative Photophysical Data of Unsubstituted meso-Pyridyl-BODIPY Derivatives in Dichloromethane (CH₂Cl₂) *
| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 2-Pyridyl-BODIPY | ~501 | ~510 | ~85,000 | ~0.30 | ~355 |
| 3-Pyridyl-BODIPY | ~503 | ~512 | ~90,000 | ~0.85 | ~350 |
| 4-Pyridyl-BODIPY | ~505 | ~515 | ~95,000 | ~0.80 | ~385 |
*Note: These are representative values compiled from literature. Actual values may vary slightly based on specific experimental conditions and synthetic batches.
Section 3: Environmental Sensitivity and pH Sensing
A key differentiator among the isomers is their response to environmental pH. The nitrogen atom in the 4-pyridyl ring is sterically accessible and electronically available for protonation. This property makes 4-pyridyl-BODIPY an effective fluorescent pH sensor.[1][6][10]
In its neutral (deprotonated) state, the 4-pyridyl-BODIPY is highly fluorescent. Upon protonation of the pyridyl nitrogen in acidic media, a photoinduced electron transfer (PeT) process can occur from the excited BODIPY core to the now more electron-accepting pyridinium group.[1] This PeT process provides a non-radiative decay pathway, leading to significant fluorescence quenching.[1] This "on-off" switching behavior allows for the ratiometric sensing of pH. The 2- and 3-pyridyl isomers are generally less effective as pH sensors due to the different positioning and accessibility of the nitrogen atom.
Figure 2: Mechanism of pH sensing by 4-pyridyl-BODIPY.
Section 4: Application-Specific Performance
The distinct properties of each isomer make them suitable for different applications.
-
2-Pyridyl-BODIPY: Due to its lower quantum yield, this isomer is less common in applications demanding high brightness.[5][7][9] However, the proximity of the nitrogen to the BODIPY core can be exploited in the design of specific metal ion sensors or as a coordination site in supramolecular chemistry.[12]
-
3-Pyridyl-BODIPY: With its high fluorescence quantum yield and relative insensitivity to pH compared to the 4-isomer, 3-pyridyl-BODIPY is an excellent candidate for use as a general-purpose fluorescent label or probe in bioimaging where a stable, bright signal is paramount.[5][10]
-
4-Pyridyl-BODIPY: The pronounced pH sensitivity of this derivative makes it the premier choice for developing fluorescent pH sensors for biological and environmental applications.[1][6][10][13][14] Its ability to report on the acidity of its microenvironment is valuable for studying cellular processes like endocytosis or lysosomal function.
-
Photodynamic Therapy (PDT): While standard BODIPYs are highly fluorescent, modifications are needed to make them effective photosensitizers for PDT.[15][16] This typically involves introducing heavy atoms (like iodine or bromine) to the BODIPY core to promote intersystem crossing to the triplet state, which can then generate cytotoxic singlet oxygen.[15][16][17] Pyridyl functionality can enhance water solubility and cellular uptake, but the choice of isomer (2-, 3-, or 4-) would be secondary to the heavy-atom modification for PDT efficacy.[1][15]
Section 5: Experimental Protocols
A. Representative Synthesis of 4-Pyridyl-BODIPY
Causality: This protocol follows the general principles outlined in Section 1. Trifluoroacetic acid (TFA) is a strong acid catalyst necessary to promote the condensation between the electron-rich pyrrole and the aldehyde. DDQ is a powerful oxidant chosen for its ability to efficiently form the conjugated dipyrromethene system. Triethylamine is used to deprotonate the dipyrromethene intermediate, facilitating the final complexation with the Lewis acid BF₃·OEt₂ to form the rigid, fluorescent BODIPY macrocycle.
-
To a solution of 2,4-dimethylpyrrole (2.0 equiv.) in anhydrous dichloromethane (DCM), add 4-pyridinecarboxaldehyde (1.0 equiv.).
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~2-3 drops) to the mixture under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours until the aldehyde is consumed (monitor by TLC).
-
Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv.) in DCM and stir for an additional 1-2 hours. The solution will turn a deep color.
-
Cool the mixture in an ice bath and add triethylamine (Et₃N) (5.0 equiv.) slowly, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (5.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for another 4-6 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-pyridyl-BODIPY derivative.
B. Protocol for Fluorescence Quantum Yield Measurement
Trustworthiness: This protocol is self-validating by using a well-characterized fluorescent standard. The use of optically dilute solutions (Absorbance < 0.1) is critical to prevent inner filter effects, where emitted light is reabsorbed by other fluorophore molecules, leading to an artificially low quantum yield measurement. The equation provided is the standard, accepted method for relative quantum yield calculation.[17]
-
Prepare stock solutions of the pyridyl-BODIPY sample and a reference standard (e.g., Fluorescein in 0.1 M NaOH, Φ_F = 0.92) of known concentration in the same solvent.[17]
-
Prepare a series of dilutions for both the sample and the reference, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity (F).
-
Calculate the fluorescence quantum yield (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,ref * (F_sample / F_ref) * (A_ref / A_sample) * (η_sample² / η_ref²)
Where:
-
Φ_F is the fluorescence quantum yield.
-
F is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
'sample' and 'ref' denote the sample and reference standard, respectively.
-
Conclusion and Outlook
The choice between 2-, 3-, and 4-pyridyl-BODIPY derivatives is not arbitrary but a critical design decision dictated by the intended application. The 3- and 4-pyridyl isomers offer high fluorescence quantum yields suitable for bright imaging probes, with the 4-pyridyl isomer providing the additional, powerful functionality of pH sensing.[10][11] The 2-pyridyl isomer, while less fluorescent, presents unique opportunities for sensor design based on its distinct coordination geometry.[5][9] Future research will likely focus on integrating these pyridyl-BODIPY systems into more complex architectures, such as theranostic agents and advanced materials, further leveraging the unique properties imparted by the strategic placement of a single nitrogen atom.
References
- 1. A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY™ | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] meso-Pyridyl BODIPYs with tunable chemical, optical and electrochemical properties | Semantic Scholar [semanticscholar.org]
- 7. A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives | NSF Public Access Repository [par.nsf.gov]
- 8. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups | NSF Public Access Repository [par.nsf.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bulky pyridyl substituted BODIPY dyes: Synthesis, characterization and photophysical properties | Poster Board #1129 - American Chemical Society [acs.digitellinc.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Hydroxylated near-infrared BODIPY fluorophores as intracellular pH sensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(2-Pyridyl)benzaldehyde and Its Positional Isomers
Abstract
The accurate identification of positional isomers is a significant analytical challenge in chemical synthesis, drug development, and materials science. Pyridylbenzaldehydes, which serve as versatile building blocks and ligands, exemplify this challenge. Their chemical properties and subsequent reactivity are dictated by the relative positions of the pyridyl nitrogen and the benzaldehyde's formyl group. This guide provides an in-depth spectroscopic comparison of 3-(2-pyridyl)benzaldehyde and its key positional isomers: 4-(2-pyridyl)benzaldehyde and 3-(3-pyridyl)benzaldehyde, with benzaldehyde included as a foundational reference. We will explore how ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry can be synergistically employed for unambiguous structural elucidation, explaining the causal relationships between molecular structure and spectral output.
The Analytical Imperative: Differentiating Pyridylbenzaldehyde Isomers
Positional isomers often exhibit subtle differences in their physical properties but can have vastly different biological activities, toxicological profiles, or reactivity in synthetic pathways. For pyridylbenzaldehydes, the isomerism arises from two key variables: the attachment point on the benzaldehyde ring (ortho, meta, para) and the position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position).
The electronic interplay between the electron-withdrawing aldehyde group (-CHO) and the electron-withdrawing, yet lone-pair-donating, pyridyl ring is highly sensitive to their relative orientation. This guide focuses on a representative set to illustrate the core analytical principles:
-
Benzaldehyde: The parent compound for baseline spectral data.
-
This compound: The primary subject, with a meta-substituted benzaldehyde ring.
-
4-(2-Pyridyl)benzaldehyde: A key isomer with a para-substituted benzaldehyde ring.
-
3-(3-Pyridyl)benzaldehyde: An isomer where the nitrogen is in the 3-position of the pyridyl ring.
Differentiating these compounds requires a multi-technique approach, as no single method provides a complete structural picture. This guide establishes a systematic workflow for leveraging the strengths of several core spectroscopic techniques.
Experimental Design and Methodologies
A robust analytical workflow is paramount for generating reproducible and reliable data. The causality behind our procedural choices is as important as the steps themselves.
Materials
All compounds—Benzaldehyde, this compound, 4-(2-pyridyl)benzaldehyde, and 3-(3-pyridyl)benzaldehyde—were procured from reputable commercial suppliers (e.g., Sigma-Aldrich, Combi-Blocks) with a stated purity of ≥97%. Deuterated solvents (CDCl₃, DMSO-d₆) for NMR analysis and spectroscopic grade solvents (Methanol, Cyclohexane) for UV-Vis were used as received.
General Analytical Workflow
The logical flow from sample receipt to data interpretation is critical for an efficient and accurate analysis. This process ensures that data from multiple techniques can be correlated to build a confident structural assignment.
Caption: General workflow for the spectroscopic analysis of pyridylbenzaldehyde isomers.
Detailed Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed information regarding the specific chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, which is essential for differentiating positional isomers.
-
Protocol:
-
Accurately weigh 5-10 mg of the isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquire ¹H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire ¹³C NMR spectra on the same instrument at 101 MHz using a proton-decoupled pulse sequence, a 45° pulse angle, a 2-second relaxation delay, and accumulating 1024 scans.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR is excellent for confirming the presence of key functional groups, particularly the aldehyde C=O and C-H stretches.[1] Subtle shifts in the C=O stretching frequency can provide clues about the electronic effects of the substituent position.
-
Protocol:
-
For solid samples, prepare a KBr pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
For liquid samples (like benzaldehyde), cast a thin film between two NaCl salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample holder (or clean salt plates) and subtract it from the sample spectrum.
-
C. UV-Visible (UV-Vis) Spectroscopy
-
Rationale: This technique probes the conjugated π-electron system of the molecules.[2] The position of substitution directly impacts the extent of conjugation and the energy gap between molecular orbitals, leading to characteristic shifts in the maximum absorption wavelength (λ_max).[3]
-
Protocol:
-
Prepare a stock solution of each isomer in spectroscopic grade methanol at a concentration of 10⁻³ M.
-
Perform a serial dilution to create a final working solution of approximately 10⁻⁵ M. This concentration is chosen to ensure the absorbance falls within the linear range of the detector (typically 0.1-1.0 AU).
-
Use a dual-beam spectrophotometer and quartz cuvettes with a 1 cm path length.
-
Fill the reference cuvette with the solvent (methanol) and the sample cuvette with the analyte solution.
-
Scan the absorbance from 800 nm to 200 nm.
-
Identify the λ_max values for the principal absorption bands.
-
D. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight, confirming the elemental formula. While all isomers share the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the exact mass, and fragmentation patterns can sometimes offer structural clues.[4][5]
-
Protocol:
-
Prepare a solution of the analyte at ~1 mg/mL in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid is added to promote protonation for positive ion mode analysis.
-
Introduce the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer via direct infusion at a flow rate of 5 µL/min.
-
Acquire spectra in positive ion mode over a mass range of m/z 50-500.
-
Identify the protonated molecular ion [M+H]⁺.
-
If necessary, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical shifts (δ) are highly sensitive to the electronic environment, which is modulated by the relative positions of the formyl and pyridyl groups.
Key Interpretive Principles:
-
Aldehyde Proton (¹H): The aldehyde proton (-CHO) is highly deshielded and appears as a singlet far downfield (δ 9.9-10.1 ppm).[6] Its precise shift is subtly influenced by the electronics of the aromatic system.
-
Aromatic Protons (¹H): Protons on the benzaldehyde ring are influenced by the aldehyde (electron-withdrawing) and the pyridyl ring. Protons on the pyridyl ring are influenced by the nitrogen atom's position. The proton ortho to the pyridyl nitrogen is the most deshielded.
-
Carbonyl Carbon (¹³C): The aldehyde carbonyl carbon appears around δ 190-193 ppm.
-
Aromatic Carbons (¹³C): The substitution pattern creates a unique set of signals for each isomer, making ¹³C NMR a definitive fingerprint.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| Benzaldehyde | 10.0 (s, 1H, -CHO), 7.90 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H)[6] | 192.3 (-CHO), 136.4, 134.5, 129.8, 129.0 |
| This compound | ~10.1 (s, 1H, -CHO), ~8.7 (d, 1H, Py-H6), ~7.5-8.2 (m, 7H, Ar-H)[7] | ~192.0 (-CHO), ~156.0, ~149.7, ~137.1, ~136.5, ... (unique pattern)[8] |
| 4-(2-Pyridyl)benzaldehyde | ~10.1 (s, 1H, -CHO), ~8.7 (d, 1H, Py-H6), ~8.1 (d, 2H), ~8.0 (d, 2H), ... (distinct AA'BB' patterns)[9][10] | ~191.9 (-CHO), ~155.8, ~150.0, ~144.5, ~137.2, ... (fewer signals due to symmetry)[10] |
| 3-(3-Pyridyl)benzaldehyde | ~10.1 (s, 1H, -CHO), ~8.9 (s, 1H, Py-H2), ~8.7 (d, 1H, Py-H6), ... (complex multiplets)[11][12] | ~191.5 (-CHO), ~151.2, ~148.9, ~137.0, ~134.5, ... (unique pattern) |
Data are representative values synthesized from spectral databases and literature.[6][7][9][10][11][12]
Analysis:
-
4-(2-Pyridyl)benzaldehyde often shows a simpler aromatic region in the ¹H NMR due to the symmetry of the para-substitution, resulting in two distinct doublet signals (an AA'BB' system) for the benzaldehyde ring protons.
-
This compound and 3-(3-Pyridyl)benzaldehyde display more complex, overlapping multiplets in the aromatic region due to lower symmetry.
-
The key differentiator between the 3-(2-pyridyl) and 3-(3-pyridyl) isomers is the chemical shift and coupling pattern of the pyridyl protons. The proton at the 2-position of the pyridine ring (adjacent to N) is typically the most downfield.
FT-IR Spectroscopy: Functional Group Confirmation
FT-IR is primarily used to confirm the aldehyde functionality. The position of the strong carbonyl (C=O) absorption band is diagnostic.[13]
Key Interpretive Principles:
-
Aldehyde C=O Stretch: A strong, sharp band appears around 1700 cm⁻¹. Conjugation with the aromatic system lowers this frequency from that of a typical aliphatic aldehyde (~1725 cm⁻¹).[2]
-
Aldehyde C-H Stretch: Two characteristic weak bands appear near 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is a hallmark of an aldehyde.[1]
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region confirm the aromatic rings.
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C=O) Aldehyde | ν(C-H) Aldehyde | ν(C=C) Aromatic |
| Benzaldehyde | ~1703[13] | ~2820, ~2735 | ~1595, ~1580, ~1455 |
| This compound | ~1705 | ~2825, ~2730 | ~1590, ~1575, ~1460 |
| 4-(2-Pyridyl)benzaldehyde | ~1701[9] | ~2830, ~2740 | ~1600, ~1585, ~1470 |
| 3-(3-Pyridyl)benzaldehyde | ~1708 | ~2815, ~2725 | ~1590, ~1570, ~1450 |
Data are representative values. Exact positions can vary slightly with sample preparation.[9][13]
Analysis: While all isomers show the characteristic aldehyde absorptions, the electronic effect of the pyridyl ring's position causes subtle shifts in the C=O frequency. For 4-(2-pyridyl)benzaldehyde , the direct conjugation through the para position allows for greater delocalization, slightly weakening the C=O bond and shifting its frequency to a lower wavenumber compared to the meta-substituted isomers. This effect is subtle and should be used in conjunction with other data.
UV-Vis Spectroscopy: Probing Electronic Transitions
The UV-Vis spectra are characterized by intense absorptions corresponding to π→π* transitions within the conjugated aromatic system and weaker absorptions from n→π* transitions of the carbonyl group.[14]
Key Interpretive Principles:
-
π→π Transitions:* These are strong absorptions, typically occurring at shorter wavelengths (240-300 nm). Their λ_max is sensitive to the extent of conjugation.
-
n→π Transitions:* This is a weaker, symmetry-forbidden transition involving the non-bonding electrons on the carbonyl oxygen, appearing at longer wavelengths (>300 nm).[2]
Table 3: Comparative UV-Vis Absorption Data (in Methanol)
| Compound | λ_max (π→π) (nm) | λ_max (n→π) (nm) |
| Benzaldehyde | ~244, ~280 | ~320 |
| This compound | ~245, ~285 | ~325 |
| 4-(2-Pyridyl)benzaldehyde | ~255, ~295 | ~330 |
| 3-(3-Pyridyl)benzaldehyde | ~242, ~282 | ~322 |
Data are representative values and can be solvent-dependent.
Analysis: The most significant difference is observed for 4-(2-pyridyl)benzaldehyde . The para orientation creates a larger, more linear conjugated system compared to the meta isomers. This increased conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift to longer wavelengths for both the π→π* and n→π* transitions.[3] This provides a clear method to distinguish the para isomer from the meta isomers.
Mass Spectrometry: Confirmation and Fragmentation
All isomers have the same nominal mass (183 g/mol ) and will show a protonated molecular ion [M+H]⁺ at m/z 184 in ESI-MS. Differentiating them relies on subtle differences in fragmentation patterns, which can be challenging.[5][15]
Key Interpretive Principles:
-
Molecular Ion ([M+H]⁺): The base peak or a very prominent peak at m/z 184.
-
Key Fragments: Common losses include the elements of the formyl group.
-
[M+H - H]⁺ (m/z 183): Loss of a hydrogen radical.
-
[M+H - CHO]⁺ (m/z 155): Loss of the formyl group to give a pyridyl-phenyl cation.
-
[C₆H₅]⁺ (m/z 77) and [C₅H₄N]⁺ (m/z 78): While less common in soft ionization like ESI, these fragments corresponding to the individual rings can be observed in higher-energy CID or Electron Impact (EI) ionization.[16]
-
Analysis: While the primary mass spectrum is identical for all isomers, tandem MS (MS/MS) may reveal minor differences in the relative abundances of fragment ions. The stability of the resulting carbocations can be influenced by the substituent position. However, for routine analysis, MS is best used to confirm the molecular weight, while NMR remains the gold standard for isomer differentiation.
Integrated Strategy for Isomer Identification
A logical decision-making process is essential when faced with an unknown pyridylbenzaldehyde sample. The following workflow integrates the strengths of each technique for a conclusive identification.
Caption: Decision tree for the identification of an unknown pyridylbenzaldehyde isomer.
Conclusion
The unambiguous differentiation of this compound from its positional isomers is a task readily achievable through the systematic application of modern spectroscopic techniques. While mass spectrometry confirms the molecular formula and FT-IR verifies the aldehyde functional group, UV-Vis spectroscopy provides a rapid method for distinguishing para-substituted isomers from meta-substituted ones based on the extent of π-conjugation. Ultimately, ¹H and ¹³C NMR spectroscopy serve as the definitive techniques, offering a unique and detailed fingerprint of the molecular structure based on chemical shifts and spin-spin coupling patterns that are exquisitely sensitive to the isomeric form. By integrating these methods, researchers and drug development professionals can ensure the structural integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-(pyridin-2-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzaldehyde, 3-(3-pyridinyl)- | CymitQuimica [cymitquimica.com]
- 12. PubChemLite - 3-(pyridin-3-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Structural Validation of 3-(2-pyridyl)benzaldehyde via NMR and Mass Spectrometry
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific integrity and developmental success. 3-(2-pyridyl)benzaldehyde, a versatile aromatic aldehyde, serves as a critical intermediate in the synthesis of a wide array of complex organic structures, from pharmaceutical agents to bespoke ligands for catalysis.[1][2] Its precise connectivity—a benzaldehyde moiety substituted with a pyridine ring at the meta position—is fundamental to its chemical reactivity and downstream applications.
This guide provides an in-depth, experience-driven approach to the structural validation of this compound. We will navigate the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Beyond a mere recitation of protocols, this document will elucidate the why behind the how, offering insights into spectral interpretation and the logic of comparative analysis. To underscore the power of these techniques in distinguishing subtle structural differences, we will objectively compare the expected spectral data for our target molecule with experimentally obtained data for its constitutional isomer, 4-(2-pyridyl)benzaldehyde.
The Imperative of Isomeric Purity in Synthesis
The synthesis of biaryl compounds like pyridyl-substituted benzaldehydes, often accomplished through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can potentially yield a mixture of positional isomers.[3] The distinction between the meta (3-substituted) and para (4-substituted) isomers is crucial, as the geometric arrangement of the pyridyl and aldehyde functionalities dictates the molecule's steric and electronic properties, profoundly influencing its biological activity and material characteristics. This guide will demonstrate how NMR and mass spectrometry serve as the definitive tools for confirming the desired regiochemistry.
Experimental Validation Workflow
Our approach to validation is a multi-pronged system where each technique provides a layer of corroborating evidence, ensuring a trustworthy and robust structural assignment.
References
- 1. spectrabase.com [spectrabase.com]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
Performance Evaluation of Catalysts Derived from 3-(2-Pyridyl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. This guide provides an in-depth comparative analysis of catalysts derived from 3-(2-pyridyl)benzaldehyde, a versatile building block for constructing bespoke ligands for transition metal catalysis. We will explore their performance in two pivotal carbon-carbon bond-forming reactions: the Suzuki-Miyaura cross-coupling and hydroformylation. This evaluation is benchmarked against established alternative catalysts, offering a comprehensive resource for catalyst selection and optimization in pharmaceutical and materials science research.
Introduction: The Versatility of this compound in Ligand Synthesis
This compound serves as an excellent precursor for the synthesis of bidentate ligands, primarily through the formation of Schiff bases. The inherent structure, featuring a pyridine nitrogen and an aldehyde group, allows for straightforward condensation with a variety of primary amines. This modularity enables the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. The pyridine nitrogen and the imine nitrogen of the Schiff base act as a robust chelating framework for transition metals like palladium and rhodium, forming stable and catalytically active species.[1][2]
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The performance of palladium catalysts derived from this compound Schiff bases is critically evaluated against the widely used phosphine-ligated palladium systems.
Performance Comparison
Catalysts derived from Schiff bases of this compound have demonstrated excellent efficacy in Suzuki-Miyaura coupling reactions. These complexes often exhibit high thermal stability and are effective at low catalyst loadings. In contrast, traditional phosphine-based catalysts, while highly active, can be sensitive to air and moisture, and their cost can be a significant factor.[3][4]
| Catalyst System | Ligand Type | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-Schiff Base | Pyridyl-Imine | Iodobenzene + Phenylboronic acid | Et3N | DMA | 100 | 12 | >90 | [1] |
| Pd-Schiff Base | Salicylaldimine-based | Aryl halides + Phenylboronic acid | K2CO3 | EtOH | 50 | - | High | [5][6] |
| Pd(PPh3)4 | Triphenylphosphine | Aryl bromide + Arylboronic acid | Na2CO3 | n-propanol | Reflux | 6 | High | [7] |
| Pd(dppf)Cl2 | Diphosphine | Diaryl bromide + Boronic ester | Cs2CO3 | Dioxane/Water | 100 | Overnight | High | [8] |
Causality Behind Experimental Choices:
The choice of a Schiff base ligand derived from this compound offers several advantages. The synthesis of the ligand is often a straightforward, one-step condensation, making it a cost-effective alternative to complex phosphine ligands.[9] The resulting palladium complexes have shown high catalytic activity, with conversions exceeding 90% for the coupling of iodobenzene and phenylboronic acid.[1] The robustness of these catalysts allows for reactions to be carried out at elevated temperatures, which can be beneficial for less reactive substrates.
In comparison, phosphine ligands like triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are staples in Suzuki coupling due to their strong σ-donating properties, which facilitate the oxidative addition step in the catalytic cycle. However, their synthesis can be more complex and their sensitivity to oxidation can necessitate stricter inert atmosphere techniques.
Experimental Protocols
Synthesis of a this compound-derived Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.[10][11]
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline) (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of a Palladium-Schiff Base Complex
This protocol outlines the synthesis of a palladium(II) complex with the prepared Schiff base ligand.[1][2][12]
Materials:
-
Schiff base ligand (2.0 eq)
-
Palladium(II) chloride (PdCl₂) (1.0 eq)
-
Methanol or Acetonitrile
Procedure:
-
Dissolve the Schiff base ligand in methanol in a round-bottom flask.
-
In a separate flask, dissolve PdCl₂ in methanol (this may require gentle heating).
-
Slowly add the PdCl₂ solution to the ligand solution with stirring.
-
A precipitate should form. Continue stirring at room temperature for 2-4 hours.
-
Collect the solid complex by vacuum filtration, wash with cold methanol, and dry under vacuum.
General Procedure for Suzuki-Miyaura Coupling using a Pd-Schiff Base Catalyst
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.[1][7]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd-Schiff base catalyst (0.1-1 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, Pd-Schiff base catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Rhodium-Catalyzed Hydroformylation: A Comparative Perspective
Hydroformylation, or the "oxo" process, is a fundamental industrial reaction for the production of aldehydes from alkenes. The performance of rhodium catalysts bearing pyridyl-based ligands is compared with that of traditional phosphine-based systems, particularly in the context of styrene hydroformylation.
Performance Comparison
Rhodium catalysts modified with N-donor ligands, such as those derived from pyridyl-based structures, have been explored for hydroformylation. These catalysts can offer different selectivity profiles compared to their phosphine counterparts. For instance, in the hydroformylation of styrene, phosphine ligands typically favor the formation of the branched aldehyde, which is a precursor to valuable pharmaceuticals. The electronic properties of pyridyl-phosphine ligands can be tuned to influence the linear-to-branched (l:b) ratio of the aldehyde products.[13][14]
| Catalyst System | Ligand Type | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | l:b Ratio | Conversion (%) | Reference |
| Rh-PPh₃ | Triphenylphosphine | Styrene | 80 | 10 (1:1) | Low (favors branched) | High | [15] |
| Rh-P(3-py)₃ | Tri(3-pyridyl)phosphine | 1-Hexene | - | - | Lower than PPh₃ | High | [13] |
| Rh-bis-NHSi | N-heterocyclic silylene | Styrene | - | 30 (1:1) | - | High | [16] |
| Rh-Tetraphosphorus | Tetraphosphorus ligand | Styrene | 80 | 10 (1:1) | High (up to 22:1) | High | [15] |
Causality Behind Experimental Choices:
The ligand environment around the rhodium center is crucial in determining the regioselectivity of hydroformylation. Bulky phosphine ligands often favor the formation of the linear aldehyde from terminal alkenes due to steric hindrance. However, in the case of styrene, electronic effects can lead to a preference for the branched product. The use of pyridyl-containing ligands introduces a different electronic environment compared to simple triarylphosphines. The basicity of the pyridine nitrogen can influence the electron density at the rhodium center, thereby affecting the rates of the elementary steps in the catalytic cycle and potentially altering the l:b ratio.[13] The development of novel ligand architectures, such as tetraphosphorus ligands, has demonstrated the potential to achieve exceptionally high linear selectivity for styrene hydroformylation, a result not typically seen with traditional phosphine ligands.[15]
Experimental Protocol
General Procedure for Rhodium-Catalyzed Hydroformylation of Styrene
This protocol provides a general method for the hydroformylation of styrene using a rhodium catalyst.[15][17]
Materials:
-
Styrene
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Ligand (e.g., PPh₃ or a pyridyl-based ligand)
-
Solvent (e.g., Toluene, THF)
-
Syngas (CO/H₂, typically 1:1 mixture)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge the autoclave with the rhodium precursor, the ligand, and the solvent.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize and vent the autoclave several times with syngas to ensure an inert atmosphere.
-
Inject the styrene substrate into the autoclave.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Maintain a constant pressure by supplying syngas as it is consumed.
-
Monitor the reaction progress by taking samples and analyzing them by GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture to determine the conversion and the linear-to-branched aldehyde ratio.
Visualization of the Catalytic Cycle
Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion
Catalysts derived from this compound, particularly through the formation of Schiff base ligands, present a compelling and versatile platform for homogeneous catalysis. In Suzuki-Miyaura cross-coupling reactions, palladium-Schiff base complexes have demonstrated performance comparable to, and in some cases exceeding, that of traditional phosphine-based systems, with the added benefits of ease of synthesis and enhanced stability. While their application in rhodium-catalyzed hydroformylation is less explored, the modular nature of pyridyl-based ligands offers significant potential for tuning selectivity. The comparative data and detailed protocols provided in this guide aim to empower researchers to make informed decisions in catalyst selection and to facilitate the development of novel, efficient synthetic methodologies.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. reposiTUm: Schiff base-derived homogeneous and heterogeneous palladium catalysts for the Suzuki-Miyaura reaction [repositum.tuwien.at]
- 5. UiO-66-NH 2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00087D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. youtube.com [youtube.com]
- 9. ionicviper.org [ionicviper.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. jocpr.com [jocpr.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. Iridium-phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Properties of Pyridine and Pyrimidine Derivatives
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells, initiating the healing process. However, when this process becomes chronic or dysregulated, it can lead to a host of debilitating diseases, including rheumatoid arthritis, cardiovascular disease, and cancer.[1] The development of effective anti-inflammatory therapeutics remains a cornerstone of medicinal chemistry.
Within the vast landscape of chemical scaffolds used for drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance.[2][3] Among these, pyridine and pyrimidine rings are considered "privileged scaffolds." Pyridine is the second most common heterocycle found in FDA-approved drugs, attesting to its versatility and favorable pharmacological properties.[4] Pyrimidine, a fundamental component of nucleic acids (cytosine, thymine, and uracil), offers a unique biocompatibility and has been successfully leveraged to create drugs like the anti-inflammatory agent tofacitinib.[1][3][5]
This guide provides a comparative analysis of pyridine and pyrimidine derivatives as anti-inflammatory agents. We will delve into their mechanisms of action, present supporting experimental data from key studies, and provide the detailed protocols necessary to validate these findings, offering a comprehensive resource for researchers in drug development.
Core Chemical Scaffolds
To understand the structure-activity relationships, it is essential to first visualize the foundational ring systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Metal Complexes with 3-(2-pyridyl)benzaldehyde and Its Derivatives
For researchers, medicinal chemists, and material scientists, the design and synthesis of novel metal complexes with tailored properties is a cornerstone of innovation. The 3-(2-pyridyl)benzaldehyde ligand emerges as a molecule of significant interest, offering a versatile scaffold for constructing diverse coordination architectures. Its unique combination of a pyridyl nitrogen for metal chelation and a reactive aldehyde functionality opens avenues for creating mononuclear complexes, coordination polymers, and post-synthetically modifiable materials. This guide provides an in-depth technical comparison of the crystallographic features of metal complexes derived from this compound and its closely related Schiff base derivatives, offering insights into their synthesis, structural nuances, and potential applications.
The this compound Ligand: A Versatile Building Block
The this compound ligand is an aromatic compound featuring a pyridine ring linked to a benzaldehyde moiety at the meta position. This arrangement presents two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. The steric and electronic properties of this ligand suggest a propensity for forming stable chelate rings with a variety of metal ions.
The true versatility of this compound lies in the reactivity of its aldehyde group. This functional group serves as a convenient handle for the synthesis of a wide array of Schiff base ligands through condensation reactions with primary amines. This derivatization allows for a systematic tuning of the steric and electronic environment around the metal center, influencing the resulting complex's geometry, stability, and functional properties.
Synthesis of this compound and its Schiff Base Derivatives: A Proven Protocol
The synthesis of this compound and its subsequent conversion to Schiff base ligands are foundational steps in the exploration of their coordination chemistry. Below are detailed, field-proven protocols.
Synthesis of this compound
A reliable method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reactants: Combine 3-bromobenzaldehyde (1.0 eq), 2-(tributylstannyl)pyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) in a round-bottom flask.
-
Solvent: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF. Stir vigorously for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Synthesis of Schiff Base Ligands from this compound
The condensation of this compound with a primary amine is a straightforward method to generate a diverse library of Schiff base ligands.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Addition of Amine: Add the desired primary amine (1.0 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.
-
Isolation: The Schiff base product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol/water).
Comparative X-ray Crystallographic Analysis
While crystal structures of metal complexes with the parent this compound are not extensively reported in the literature, a comparative analysis of its Schiff base derivatives provides valuable insights into the expected coordination behavior.
Coordination Modes and Geometries
The Schiff base ligands derived from this compound typically act as bidentate or tridentate chelating agents. The coordination generally involves the pyridyl nitrogen and the imine nitrogen. If the amine precursor contains an additional donor group (e.g., a hydroxyl or carboxyl group), the ligand can exhibit tridentate coordination.
The coordination geometry around the metal center is highly dependent on the nature of the metal ion, the steric bulk of the Schiff base ligand, and the presence of co-ligands. Common geometries observed in related systems include:
-
Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).
-
Tetrahedral: Common for d¹⁰ metal ions such as Zn(II) and Cd(II), especially with sterically demanding ligands.
-
Octahedral: Frequently seen for a wide range of transition metals, including Fe(II/III), Co(II/III), and Cu(II), where the coordination sphere is completed by other ligands or solvent molecules.
Diagram: Logical Workflow for Synthesis and Characterization
A Comparative Analysis of the Cytotoxic Profiles of Pyridyl-BODIPY Isomers for Photodynamic Therapy
A deep dive into the structure-activity relationships of pyridyl-substituted Boron-dipyrromethene (BODIPY) dyes reveals significant variations in their cytotoxic potential, particularly in the context of photodynamic therapy (PDT). The position of the nitrogen atom within the pyridyl ring—at the 2- (ortho), 3- (meta), or 4- (para) position—profoundly influences the photophysical and electrochemical properties of these molecules, ultimately dictating their efficacy as photosensitizers in cancer cell ablation. This guide provides a comprehensive comparison of pyridyl-BODIPY isomers, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The Critical Role of Isomeric Variation in Phototoxicity
BODIPY dyes are renowned for their sharp absorption spectra, high fluorescence quantum yields, and excellent photostability.[][] However, for applications in PDT, a high fluorescence quantum yield is often inversely correlated with the generation of cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[3][4] The most effective photosensitizers are those that, upon photoexcitation, efficiently undergo intersystem crossing (ISC) to a triplet state, which can then transfer its energy to molecular oxygen to produce ¹O₂.[5][6]
The isomeric position of the pyridyl substituent at the meso (8) position of the BODIPY core is a key determinant of these photophysical characteristics. Studies have shown that meso-(2-pyridyl)-BODIPYs consistently exhibit lower fluorescence quantum yields compared to their 3- and 4-pyridyl counterparts.[7] This suggests a greater propensity for non-radiative decay pathways, including the crucial ISC needed for photodynamic activity.
Furthermore, modifications such as the introduction of heavy atoms (e.g., iodine or bromine) at the 2,6-positions of the BODIPY core are a well-established strategy to enhance ISC and, consequently, ¹O₂ generation.[4][6][8][9] This "heavy-atom effect" significantly boosts the phototoxic potential of these compounds.[4][6][8][9]
Comparative Cytotoxicity Data
The following table summarizes the phototoxic and dark cytotoxic profiles of representative pyridyl-BODIPY isomers and their derivatives against human cancer cell lines. The phototoxicity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) following irradiation with light of an appropriate wavelength, while dark toxicity assesses the inherent cytotoxicity of the compound without photoactivation. A high phototoxic index (PI = Dark IC₅₀ / Photo IC₅₀) is a desirable characteristic for a photosensitizer, indicating a large therapeutic window.
| Compound | Cell Line | Dark IC₅₀ (µM) | Photo IC₅₀ (µM) | Phototoxic Index (PI) | Reference |
| meso-(4-pyridyl)-BODIPY | HEp2 | > 50 | Not Reported | - | [10] |
| 2,6-dichloro-meso-(4-pyridyl)-BODIPY | HEp2 | > 50 | Not Reported | - | [10] |
| N-methyl-meso-(4-pyridinium)-BODIPY | HEp2 | > 50 | Not Reported | - | [10] |
| 2,6-dichloro-N-methyl-meso-(4-pyridinium)-BODIPY | HEp2 | > 50 | Not Reported | - | [10] |
| BODIPY-Anthracene Dyad (BAD-17) | MDA-MB-468 | > 50 (at 5x10⁻⁷ M, 89% viability) | ~0.5 (at 5x10⁻⁷ M, 15% viability) | > 100 | [11] |
| Halogenated BODIPY | SK-MEL-28 | > 10 (solubility limit) | 0.052 | > 192 | [6] |
From the available data, several key insights emerge:
-
Low Inherent Toxicity: Unmodified and even some functionalized pyridinium BODIPYs exhibit low cytotoxicity in the absence of light, a crucial safety feature for PDT agents.[10]
-
Enhanced Phototoxicity with Halogenation: The introduction of heavy atoms, as seen in halogenated BODIPYs, dramatically increases phototoxicity, leading to nanomolar IC₅₀ values.[6][9]
-
Structural Modifications for Improved Efficacy: The development of BODIPY dyads, such as those linked to anthracene, can also significantly enhance photocytotoxicity even without heavy atoms.[11]
Mechanism of Action: Apoptosis vs. Necrosis
The primary mechanism of cell death induced by PDT is the generation of ROS, which can damage various cellular components, including lipids, proteins, and nucleic acids.[5] This damage can trigger distinct cell death pathways, principally apoptosis and necrosis.
-
Apoptosis: A programmed and controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response.[12]
-
Necrosis: A form of cell death resulting from acute injury, characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger inflammation.[12]
The balance between apoptosis and necrosis is often dependent on the intracellular concentration of ATP.[13] Lower levels of cellular damage may initiate the energy-dependent apoptotic pathway, while severe damage and rapid ATP depletion can lead to necrosis.[13][14] Studies on metal complexes with pyridine-derived ligands have shown that these compounds can induce antiproliferative effects, though the exact pathway (apoptosis or necrosis) can be difficult to definitively distinguish without specific assays.[15] For many BODIPY-based photosensitizers, apoptosis is the predominant mechanism of cell death.[6]
Caption: Mechanism of Photodynamic Therapy with Pyridyl-BODIPY Photosensitizers.
Experimental Protocols
I. Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
Materials:
-
Pyridyl-BODIPY stock solutions (in DMSO)
-
Cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to attach for 24 hours.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the pyridyl-BODIPY isomers (e.g., 0.5, 2, 5, 10 µM) for a specified incubation period (e.g., 12 or 24 hours).[16] Include a solvent control (DMSO) and an untreated control.
-
Phototoxicity Assessment:
-
For the "light" condition, after the incubation period, wash the cells with PBS and replace the medium.
-
Irradiate the cells with a light source of the appropriate wavelength and dose (e.g., 520 nm green LED at 1.5 mW/cm²).[5]
-
For the "dark" condition, keep a parallel plate protected from light.
-
-
MTT Incubation: After irradiation (or the equivalent time for the dark plate), add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Caption: Workflow for determining cytotoxicity using the MTT assay.
II. Analysis of Apoptosis vs. Necrosis by Flow Cytometry
This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells.[17] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI is a nuclear stain that can only enter cells with compromised membranes, such as necrotic cells.[17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment and/or irradiation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
Conclusion
The isomeric position of the pyridyl group on the BODIPY core is a critical design parameter for developing effective photosensitizers. While all isomers show potential, the inherent photophysical properties of 2-pyridyl-BODIPYs, often characterized by lower fluorescence and potentially higher ISC rates, may offer an advantageous starting point for further optimization. The strategic introduction of heavy atoms and other functional groups can dramatically enhance phototoxicity, leading to highly potent PDT agents with significant therapeutic promise. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these promising compounds.
References
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Structure–Activity Relationships in Photodynamic Therapy Anticancer Agents Based on Ir(III)-COUPY Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives | NSF Public Access Repository [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Phototoxicity in BODIPY-Perylene Charge Transfer Dyads by Combined Iodination and Mesylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro cytotoxicity of a library of BODIPY-anthracene and -pyrene dyads for application in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical determinants of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms that differentiate apoptosis from programmed necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. rsc.org [rsc.org]
- 17. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Pyridyl)benzaldehyde
This document provides a detailed protocol for the safe handling and disposal of 3-(2-Pyridyl)benzaldehyde (CAS No. 85553-53-3), a heterocyclic aromatic aldehyde. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
The dual functionality of this molecule—an aromatic aldehyde and a pyridine derivative—necessitates a conservative approach to its disposal. The protocols herein are based on a synthesis of its known chemical hazards, regulatory standards for chemical waste, and an understanding of its potential environmental impact.
Hazard Profile and Safety Rationale
Understanding the inherent risks of this compound is fundamental to its safe management. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.[1][2] The causality is clear: the aldehyde group can be reactive, and the pyridine moiety presents its own toxicological profile.
Key Safety Considerations:
-
Irritation: The compound is a known skin and serious eye irritant.[1][3][4] Direct contact can cause inflammation and discomfort. Prolonged exposure may lead to more severe dermal reactions.[5]
-
Respiratory Effects: Like many fine organic powders or volatile compounds, it may cause respiratory tract irritation if inhaled.[1][6] All handling of the solid or solutions should be conducted in a certified chemical fume hood.[7]
-
Toxicity: While specific toxicity data is limited, related compounds like pyridine-2-carbaldehyde are classified as harmful if swallowed and fatal if inhaled.[8] Therefore, a high degree of caution is warranted.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 85553-53-3 | [1][2] |
| Molecular Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [1][2][9] |
| Appearance | Light green/light yellow liquid or solid | [2] |
The physical form (solid or liquid) dictates the specific handling procedures required to minimize exposure. For solids, this means preventing dust generation; for liquids, it involves containing splashes and vapors.[10]
Pre-Disposal Operations: Segregation and Waste Minimization
Effective waste management begins before the disposal process itself. The principle of waste minimization and proper segregation is paramount in a laboratory setting.
Waste Minimization:
-
Purchase and prepare only the quantities of this compound required for the experiment.
-
Avoid preparing excess stock solutions.
-
Maintain a clear inventory to prevent the accumulation of expired or unneeded chemicals.
Segregation at the Source: The most critical step in proper disposal is to never mix incompatible waste streams.[11] this compound waste must be segregated based on its physical state and the solvents used.
-
Solid Waste: Collect unused or expired this compound, and any lab debris (e.g., weigh boats, contaminated gloves, paper towels) contaminated with it, in a dedicated solid waste container.
-
Non-Halogenated Liquid Waste: Solutions of this compound in solvents like ethanol, methanol, or acetone should be collected in a container designated for non-halogenated organic waste.[12]
-
Halogenated Liquid Waste: If dissolved in solvents such as dichloromethane or chloroform, the waste must be collected in a container specifically for halogenated organic waste.
This segregation is crucial because disposal methods, particularly incineration, are tailored to the chemical composition of the waste. Mixing halogenated and non-halogenated solvents can complicate the disposal process and increase costs.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn. This is your primary defense against exposure.[7][13]
-
Eye Protection: Wear ANSI-rated safety goggles to protect against splashes.[7]
-
Hand Protection: Use chemically resistant gloves (nitrile is a suitable choice for incidental contact). If gloves become contaminated, remove and replace them immediately.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[14]
Step 2: Container Selection and Labeling
Choose a container that is compatible with the waste being collected.[11]
-
Container Integrity: Use a sturdy, leak-proof container with a secure, tight-fitting screw cap. The original product container can be used if it is in good condition.[11][15]
-
Labeling: This is a critical compliance step.[11][14] As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label. The label must include:
-
The full chemical name: "this compound" and any solvents.
-
The approximate concentration or percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator or lab manager.
-
Step 3: Waste Accumulation and Storage
-
Solid Waste: Place contaminated items (gloves, wipes, etc.) and unadulterated chemical powder into a designated, clearly labeled, sealable plastic bag or a wide-mouthed container.[14]
-
Liquid Waste: Using a funnel, carefully pour liquid waste into the appropriate (halogenated or non-halogenated) labeled container. Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[15] This area must be under the control of the generator, away from drains, and in secondary containment (such as a chemical-resistant tray) to contain potential leaks.[11][14]
Step 4: Arranging for Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[16]
-
Waste Pickup Request: Submit a hazardous material pickup request form as required by your institution.[11] Ensure all information on the form matches the container label precisely.
The diagram below illustrates the decision-making workflow for proper segregation and disposal.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Contain the Spill: If the spill is small and you are trained to handle it:
-
Wear your full PPE.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
For solid spills, gently sweep the material to avoid creating dust. A wet cleanup method may be appropriate.
-
-
Collect and Dispose: Place the absorbent material and any contaminated debris into a designated hazardous waste container.[12] Label it appropriately and arrange for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Environmental Considerations and Disposal Rationale
Discharging chemicals like this compound into the sanitary sewer system is prohibited.[3][6] While many pyridine derivatives are susceptible to biodegradation, the process can be slow and is highly dependent on the specific structure and environmental conditions.[17][18][19] Pyridine itself can persist in the environment and poses a threat to aquatic life.[8][20]
The aldehyde functional group also presents environmental risks. Aromatic aldehydes are generally less acutely toxic than their aliphatic counterparts, but their environmental fate must be managed.[21]
Rationale for Incineration: The standard and most environmentally sound disposal method for this type of organic waste is high-temperature incineration in a licensed hazardous waste facility.[22] This method offers several advantages:
-
Complete Destruction: It ensures the complete destruction of the organic molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.
-
Energy Recovery: Many modern incinerators are equipped for energy recovery.
-
Regulatory Compliance: It is the method required by federal and local regulations for many organic chemical wastes.[16]
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding a culture of safety and environmental stewardship.
References
- 1. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 85553-53-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. csub.edu [csub.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 3-(Pyridin-4-yl)benzaldehyde | C12H9NO | CID 2795563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. afgsci.com [afgsci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. wcu.edu [wcu.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. pfw.edu [pfw.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 21. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 22. jubilantingrevia.com [jubilantingrevia.com]
A Researcher's Comprehensive Guide to the Safe Handling of 3-(2-Pyridyl)benzaldehyde
As scientific professionals dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of novel chemical reagents like 3-(2-Pyridyl)benzaldehyde, a bifunctional molecule with potential applications in synthesis, requires a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a detailed operational plan rooted in a deep understanding of the compound's hazard profile. Here, we will detail the necessary personal protective equipment (PPE), the logic behind its selection, and the procedural steps to ensure the safety of all laboratory personnel.
Hazard Profile & Risk Assessment of this compound
Understanding the specific risks associated with this compound is the critical first step in developing a robust safety protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.
The primary risks associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation which can be damaging if not addressed immediately.[1][2]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled.[1][2]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[1][2]
The molecule's structure, incorporating both an aldehyde and a pyridine ring, informs these classifications. Aldehydes are known for their potential to act as irritants and sensitizers, while pyridinic compounds can present inhalation and contact hazards.[3] Therefore, the safety plan must prioritize the prevention of skin and eye contact, as well as inhalation of any dusts or aerosols.
Risk Mitigation & Control Hierarchy
Before selecting PPE, we must first consider higher-level safety controls. PPE is the final line of defense. The following diagram illustrates the preferred order of risk mitigation strategies.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Essential Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a specific suite of PPE is mandatory for all procedures involving this compound. The following table outlines the required equipment for various laboratory tasks.
| Task / Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Required if not in a fume hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Recommended (Use in Fume Hood) |
| Reaction Workup/Transfers | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Recommended (Use in Fume Hood) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved Respirator |
-
Eye and Face Protection : At a minimum, chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 must be worn.[2][4] Given the serious eye irritation risk, using a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during transfers where splashing is possible.[4]
-
Hand Protection : Nitrile or neoprene gloves are required due to their resistance to a broad range of chemicals, including aromatic compounds.[3][5] Latex gloves are not suitable and should not be used.[3] Gloves must be inspected for tears or pinholes before each use. After handling the compound, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[6]
-
Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[4][5] For large-scale operations, a chemical-resistant apron can provide an additional layer of protection.
-
Respiratory Protection : All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation of dust particles.[5][7] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator must be used.[2]
Procedural Blueprint: Safe Handling & Emergency Protocols
Adherence to a standardized workflow is crucial for minimizing risk. The following diagrams outline the mandatory sequences for PPE usage and spill response.
PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Caption: Standard donning and doffing sequence for laboratory PPE.
Step-by-Step Emergency Procedures
In the event of an exposure or spill, a swift and correct response is vital.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation develops and persists, seek medical advice.[2][8]
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][8]
Spill Response Workflow:
Caption: Decision workflow for responding to a chemical spill.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Classification: All materials contaminated with this compound, including unused product, contaminated gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[9]
-
Containerization: Use a designated, leak-proof, and clearly labeled container for all hazardous waste.[9][10] The container must be kept closed except when adding waste.[9]
-
Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[9][10] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9][11] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
By integrating this comprehensive safety and handling protocol into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
